Product packaging for Cyclobenzaprine N-oxide(Cat. No.:CAS No. 6682-26-4)

Cyclobenzaprine N-oxide

カタログ番号: B195617
CAS番号: 6682-26-4
分子量: 291.4 g/mol
InChIキー: CWVULMRJHWMZLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO B195617 Cyclobenzaprine N-oxide CAS No. 6682-26-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVULMRJHWMZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216929
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6682-26-4
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclobenzaprine N-oxide: A Comprehensive Technical Guide on its Role as a Key Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. Among these, cyclobenzaprine N-oxide has been identified as a significant product of the oxidative metabolism of the parent drug. This technical guide provides an in-depth overview of this compound, summarizing its formation, identification, and analytical quantification. The document details the enzymatic pathways involved, presents quantitative data in a structured format, and outlines the experimental protocols utilized in its study. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] It is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Following oral administration, cyclobenzaprine is well-absorbed and undergoes extensive hepatic metabolism.[2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the key metabolic pathways is the oxidation of the tertiary amine group, resulting in the formation of this compound.[4][5][6] This metabolite has been identified in both in vitro and in vivo studies.[4][7]

Metabolic Pathway of this compound Formation

The biotransformation of cyclobenzaprine to its N-oxide metabolite is an oxidative process primarily occurring in the liver. This reaction involves the addition of an oxygen atom to the nitrogen atom of the dimethylamino group.

Cyclobenzaprine Cyclobenzaprine N_Oxide This compound Cyclobenzaprine->N_Oxide N-oxidation Enzymes Hepatic Enzymes (CYP450, FMO) Enzymes->N_Oxide

Figure 1: Metabolic conversion of cyclobenzaprine to this compound.

While cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, are known to be involved in the overall metabolism of cyclobenzaprine, the N-oxidation of tertiary amines can also be catalyzed by Flavin-containing monooxygenases (FMOs).[2][5][8] The relative contribution of these enzyme systems to the formation of this compound is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the analytical methods for cyclobenzaprine and the pharmacokinetic parameters of the parent drug. While specific quantitative data for this compound formation is not extensively available in the public domain, the provided information is essential for studies aiming to quantify this metabolite.

Table 1: Analytical Methods for Cyclobenzaprine Quantification

Analytical TechniqueMatrixLLOQLinearity RangeReference
LC-MS/MSHuman Plasma0.25 ng/mL0.25 - 15 ng/mL[9]
LC-ESI-MS/MSHuman Plasma0.049 ng/mL0.049 - 29.81 ng/mL[10]
LC-MS/MSDog Plasma0.0200 ng/mL0.0200 - 10.0 ng/mL[11]
HPLC-UVHuman Plasma1.0 ng/mL1.0 - 49.0 ng/ml[12]

Table 2: Pharmacokinetic Parameters of Cyclobenzaprine (Immediate-Release)

ParameterValueSpeciesReference
Bioavailability33-55%Human[12]
Protein Binding~93%Human[2]
Elimination Half-life18 hours (range 8-37 hours)Human[1][13]
Clearance0.7 L/minHuman[2][13]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of drug metabolism. The following sections outline the general methodologies for in vitro and in vivo studies of this compound formation, as well as the analytical procedures for its identification and quantification.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the general procedure for studying the formation of this compound in a controlled in vitro environment.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate CBP Cyclobenzaprine Solution CBP->Incubate Cofactors NADPH regenerating system Cofactors->Incubate Quench Quench reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Sample Prepared Sample HPLC HPLC Separation (e.g., C18 column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

References

In Vitro Metabolism of Cyclobenzaprine to N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. One of the key metabolic pathways is the N-oxidation of the tertiary amine group, resulting in the formation of cyclobenzaprine N-oxide. Understanding the in vitro metabolism of cyclobenzaprine, particularly the N-oxidation pathway, is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition. This technical guide provides an in-depth overview of the in vitro metabolism of cyclobenzaprine to its N-oxide metabolite, summarizing key enzymatic pathways, detailed experimental protocols, and quantitative analytical methodologies.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants. Its therapeutic efficacy is attributed to its activity within the central nervous system, primarily at the brain stem. The biotransformation of cyclobenzaprine is a critical determinant of its clinical pharmacology. The liver is the primary site of cyclobenzaprine metabolism, where it is converted to various metabolites, including the pharmacologically less active N-oxide form. This guide focuses specifically on the in vitro characterization of the N-oxidation of cyclobenzaprine.

Enzymatic Pathways of Cyclobenzaprine N-Oxidation

The in vitro metabolism of cyclobenzaprine is primarily mediated by cytochrome P450 (CYP) enzymes and potentially by flavin-containing monooxygenases (FMOs). While CYP enzymes, particularly CYP3A4 and CYP1A2, are known to be heavily involved in the N-demethylation of cyclobenzaprine, the specific enzymes responsible for N-oxidation are less definitively characterized.[1] However, based on the metabolism of other tertiary amine-containing drugs, FMOs are strong candidates for catalyzing this reaction.

Key Enzymes Implicated in Cyclobenzaprine Metabolism:

Enzyme FamilySpecific Isoform(s)Primary Metabolic PathwayEvidence
Cytochrome P450 (CYP) CYP3A4, CYP1A2, CYP2D6 (minor role)N-demethylationInhibition studies with selective inhibitors and antibodies have demonstrated the primary role of CYP3A4 and CYP1A2 in the formation of desmethylcyclobenzaprine.[1]
Flavin-containing Monooxygenases (FMOs) Not explicitly determined for cyclobenzaprineN-oxidation (putative)FMOs are known to catalyze the N-oxidation of a wide range of xenobiotics containing a tertiary amine functional group.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of cyclobenzaprine to its N-oxide metabolite using human liver microsomes.

Materials and Reagents
  • Cyclobenzaprine hydrochloride (analytical standard)

  • This compound (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

In Vitro Incubation Assay
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

    • In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and the NADPH regenerating system.

    • Add the pooled human liver microsomes to the buffer mixture to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Add cyclobenzaprine stock solution to the pre-incubated microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of the Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the incubation).

    • Vortex the samples vigorously to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS Quantification

The quantification of cyclobenzaprine and its N-oxide metabolite is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table of LC-MS/MS Parameters for Cyclobenzaprine Analysis:

ParameterCondition 1Condition 2
LC Column C18, 2.1 x 50 mm, 1.8 µmCyano (CN), 2.1 x 100 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium acetate in water
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile
Gradient Isocratic or gradient elutionIsocratic or gradient elution
Flow Rate 0.3 - 0.5 mL/min0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Cyclobenzaprine) m/z 276.2 → 216.2m/z 276.2 → 231.1
MRM Transition (this compound) m/z 292.2 → 216.2m/z 292.2 → 231.1

Note: The specific MRM transitions for this compound may need to be optimized based on the instrument and experimental conditions.

Data Presentation and Analysis

Example Data Table for In Vitro Metabolism of Cyclobenzaprine:

Time (min)Cyclobenzaprine Concentration (µM)This compound Concentration (µM)
01.000.00
50.920.08
150.750.25
300.550.45
600.300.70

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

cluster_0 In Vitro Metabolism of Cyclobenzaprine CBP Cyclobenzaprine N_Oxide This compound CBP->N_Oxide N-Oxidation (FMOs, CYPs) Desmethyl Desmethylcyclobenzaprine CBP->Desmethyl N-Demethylation (CYP3A4, CYP1A2)

Caption: Metabolic pathways of cyclobenzaprine.

cluster_1 Experimental Workflow A Prepare Incubation Mixture (Microsomes, Buffer, MgCl2) B Pre-incubate at 37°C A->B C Add Cyclobenzaprine B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: In vitro metabolism experimental workflow.

Conclusion

The in vitro N-oxidation of cyclobenzaprine is a significant metabolic pathway that contributes to its overall clearance. This technical guide has provided a framework for investigating this pathway, including the potential enzymatic players, detailed experimental protocols, and robust analytical methods. While the primary enzymes responsible for cyclobenzaprine N-demethylation have been identified as CYP3A4 and CYP1A2, further research is warranted to definitively elucidate the specific FMO and/or CYP isoforms responsible for its N-oxidation. The methodologies and information presented herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and development.

References

The Pharmacology of Cyclobenzaprine N-oxide: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolite of the Centrally Acting Muscle Relaxant, Cyclobenzaprine

Abstract

Cyclobenzaprine is a widely prescribed centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants. Its therapeutic effects are attributed to its complex pharmacological profile, which includes actions on multiple neurotransmitter systems within the central nervous system (CNS). The metabolism of cyclobenzaprine is extensive, leading to the formation of several metabolites, including Cyclobenzaprine N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, primarily focusing on its formation, metabolic fate, and its relationship to the parent compound. While direct pharmacological data on this compound is limited in publicly available literature, this paper collates existing information to support researchers, scientists, and drug development professionals in their understanding of this key metabolite.

Introduction

Cyclobenzaprine is indicated for the short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is not fully elucidated but is believed to involve the modulation of serotonergic and noradrenergic pathways at the brainstem level, leading to a reduction in tonic somatic motor activity.[2][3] The structural similarity of cyclobenzaprine to tricyclic antidepressants results in a side effect profile that includes drowsiness, dry mouth, and dizziness, primarily due to its antagonist activity at histamine H1, muscarinic acetylcholine, and adrenergic receptors.[4][5]

The biotransformation of cyclobenzaprine is a critical aspect of its overall pharmacological profile. The liver extensively metabolizes the parent drug, primarily through oxidation and N-demethylation, mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[2] One of the identified metabolites is this compound, a tertiary amine metabolite formed through the oxidation of the dimethylamino group.[6] This document will synthesize the available scientific literature to provide a detailed account of this compound.

Metabolism of Cyclobenzaprine to this compound

This compound is a product of the oxidative metabolism of cyclobenzaprine. In vitro studies utilizing rat liver microsomes have successfully identified this compound as a metabolite.[6] The formation of this N-oxide is a common metabolic pathway for tertiary amines.

Interestingly, it has been noted that liver cytosol possesses reductase activity capable of converting this compound back to its parent amine, cyclobenzaprine.[6] This suggests a potential for a metabolic equilibrium in vivo, where the N-oxide could act as a reservoir for the active parent drug.

Experimental Protocols

In Vitro Metabolism of Cyclobenzaprine:

  • System: Rat liver microsomes.

  • Incubation: Cyclobenzaprine is incubated with rat liver microsomal preparations in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Extraction: Following incubation, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile or methanol). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The extracted metabolites are identified and quantified using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacological Activity of this compound

Currently, there is a notable scarcity of publicly available data specifically detailing the pharmacological activity of this compound. No quantitative data on its receptor binding affinity (Ki values), potency (IC50/EC50 values) at various targets, or in vivo pharmacological effects have been found in the comprehensive literature search conducted for this whitepaper.

The primary role of this compound appears to be that of a metabolite. Its potential to be reduced back to the pharmacologically active parent compound, cyclobenzaprine, is a significant consideration in understanding the overall duration of action and pharmacokinetics of cyclobenzaprine.

Pharmacological Profile of Cyclobenzaprine (Parent Compound)

To provide context for the potential, yet uncharacterized, activity of its N-oxide metabolite, the pharmacological data for the parent compound, cyclobenzaprine, is summarized below.

Receptor Binding Affinities of Cyclobenzaprine
Receptor TargetBinding Affinity (Ki, nM)Reference
Serotonin 5-HT2A22[4]
Serotonin 5-HT2B31[4]
Serotonin 5-HT2C13[4]
Serotonin 5-HT613[4]
Serotonin 5-HT737[4]
Histamine H11.1[4]
Adrenergic α128[4]
Adrenergic α2110[4]
Muscarinic M124[4]
Muscarinic M268[4]
Muscarinic M346[4]

Note: Lower Ki values indicate stronger binding affinity.

Pharmacokinetic Properties of Cyclobenzaprine
ParameterValueReference
Oral Bioavailability33-55%[4]
Protein Binding93%[4]
Elimination Half-life18 hours (immediate release)[4]
Clearance0.7 L/min[4]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Cyclobenzaprine

The following diagram illustrates the major metabolic pathways of cyclobenzaprine, including the formation and potential reduction of this compound.

Metabolic Pathway of Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine N_Demethylation N-Demethylation (CYP3A4, CYP1A2, CYP2D6) Cyclobenzaprine->N_Demethylation Oxidation Oxidation Cyclobenzaprine->Oxidation Other_Metabolites Other Oxidative Metabolites Cyclobenzaprine->Other_Metabolites Norcyclobenzaprine Norcyclobenzaprine (Active Metabolite) N_Demethylation->Norcyclobenzaprine N_Oxide This compound Oxidation->N_Oxide Reduction Reduction (Cytosolic Reductases) N_Oxide->Reduction Reduction->Cyclobenzaprine

Caption: Metabolic fate of Cyclobenzaprine.

Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines the typical workflow for identifying metabolites of cyclobenzaprine in a laboratory setting.

Workflow for In Vitro Metabolism Analysis Start Start: Incubation of Cyclobenzaprine with Liver Microsomes Quench Quench Reaction (e.g., add cold solvent) Start->Quench Centrifuge Centrifugation to Precipitate Proteins Quench->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Analyze Analysis of Metabolites (LC-MS/MS, GC-MS) Extract->Analyze Identify Identification of This compound and other metabolites Analyze->Identify

References

Cyclobenzaprine N-oxide CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6682-26-4

This in-depth technical guide provides a comprehensive overview of Cyclobenzaprine N-oxide, a primary metabolite of the muscle relaxant cyclobenzaprine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

PropertyValueSource
CAS Number 6682-26-4[2][3][4][5][6]
Molecular Formula C₂₀H₂₁NO[2][3][5]
Molecular Weight 291.4 g/mol (or 291.39 g/mol )[2][3][5]
Physical Form A solid; White to Off-White Solid[2][3]
Solubility Soluble in Chloroform and Methanol[2]
UV max (λmax) 226 nm[2]

Synthesis and Experimental Protocols

The primary route of formation for this compound is through the metabolism of cyclobenzaprine in the liver.[1] It can also be generated through the oxidation of the tertiary amine group of cyclobenzaprine under forced degradation conditions.[6]

Metabolic Synthesis

This compound is produced in the liver by the action of cytochrome P450 enzymes.[5] Specifically, it has been identified as a metabolite after the incubation of cyclobenzaprine with rat liver microsomes.[2] Furthermore, liver cytosol contains reductase activity capable of reducing this compound back to its parent amine, cyclobenzaprine.[1]

Experimental Workflow: Metabolic Production and Identification

The following diagram illustrates a typical workflow for the production and identification of this compound from its parent compound in a laboratory setting.

G cluster_0 In Vitro Metabolism cluster_1 Extraction and Analysis A Cyclobenzaprine B Rat Liver Microsomes + NADPH-generating system A->B Add C Incubation at 37°C B->C Incubate D Extraction with Organic Solvent C->D Process E LC-MS/MS Analysis D->E Inject F Identification of This compound E->F Detect

In vitro metabolic production and identification of this compound.

Pharmacological Properties and Signaling Pathways

The pharmacological activity of this compound is primarily understood in the context of its relationship with cyclobenzaprine. The parent drug is a centrally acting muscle relaxant that is structurally related to tricyclic antidepressants.[7] It is believed to act primarily within the central nervous system at the brain stem to reduce tonic somatic motor activity.[8]

While a specific signaling pathway for this compound has not been elucidated, the mechanism of action of cyclobenzaprine involves the descending serotonergic systems.[9] It is suggested to be a 5-HT2 receptor antagonist.[9] As a metabolite that can be reduced back to the parent compound, the overall pharmacological effect is likely influenced by this metabolic interplay.

Metabolic Pathway of Cyclobenzaprine

The following diagram illustrates the metabolic conversion of cyclobenzaprine to this compound and its potential back-conversion.

G A Cyclobenzaprine B This compound A->B Oxidation (Cytochrome P450) B->A Reduction (Liver Cytosol Reductase)

Metabolic relationship between Cyclobenzaprine and this compound.

Analytical Methods

The identification and quantification of this compound, particularly as a metabolite or degradation product, are typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6] This technique provides the necessary selectivity and sensitivity for its detection in complex biological matrices or pharmaceutical formulations.

Analytical Workflow: Identification in a Formulation

This diagram outlines the general steps for identifying this compound as an impurity in a pharmaceutical product.

G A Pharmaceutical Formulation (e.g., Tablets) B Sample Preparation (Dissolution, Extraction) A->B C RP-HPLC Separation B->C D Mass Spectrometry (MS and MS/MS) C->D E Data Analysis D->E F Identification of This compound E->F

Analytical workflow for the identification of this compound.

References

The Emergence of Cyclobenzaprine N-oxide: A Comprehensive Technical Guide on a Key Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, characterization, and quantification of Cyclobenzaprine N-oxide, a significant impurity in the muscle relaxant cyclobenzaprine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the analytical methodologies and degradation pathways associated with this compound.

Introduction

Cyclobenzaprine is a widely prescribed muscle relaxant structurally similar to tricyclic antidepressants.[1] During its formulation development and stability testing, various degradation products have been identified, with this compound emerging as a key impurity.[2][3] Understanding the formation, identification, and quantification of this impurity is crucial for ensuring the safety, efficacy, and quality of cyclobenzaprine drug products. This guide details the scientific investigations into this compound, providing a technical resource for its management in a pharmaceutical setting.

Discovery and Formation of this compound

This compound has been identified as a major oxidation product of cyclobenzaprine through systematic forced degradation studies.[2] These studies, which expose the drug substance to various stress conditions such as acid and base hydrolysis, oxidation, heat, and UV light, are essential for elucidating potential degradation pathways.[2][3] The formation of this compound primarily occurs through the oxidation of the tertiary amine group in the cyclobenzaprine molecule.[2]

Forced degradation studies have shown that oxidative stress, particularly with agents like hydrogen peroxide, is a significant factor in the formation of this compound.[2] Additionally, the N-oxide is also a known metabolite of cyclobenzaprine, formed in the liver.[4]

Degradation Pathway

The primary degradation pathway leading to the formation of this compound involves the direct oxidation of the tertiary amine on the propylidene side chain of the cyclobenzaprine molecule. This transformation is a common metabolic route for tertiary amines and can also be induced by oxidative stress during manufacturing and storage.[2][4]

G Cyclobenzaprine Cyclobenzaprine N_Oxide This compound Cyclobenzaprine->N_Oxide Oxidation (e.g., H₂O₂) Other_Degradants Other Degradation Products Cyclobenzaprine->Other_Degradants Hydrolysis, Photolysis, etc. G cluster_0 Stress Testing cluster_1 Analytical Characterization cluster_2 Reference Standard cluster_3 Method Validation & Implementation Forced_Degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) HPLC_Analysis HPLC Analysis (Impurity Profiling) Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Mass Identification) HPLC_Analysis->LCMS_Analysis NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) LCMS_Analysis->NMR_Spectroscopy Synthesis Synthesis of Reference Standard NMR_Spectroscopy->Synthesis Characterization Characterization of Reference Standard Synthesis->Characterization Method_Development Analytical Method Development Characterization->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Routine_QC Routine Quality Control Method_Validation->Routine_QC

References

The Enzymatic Architecture of Cyclobenzaprine N-Oxide Formation: A Cytochrome P450-Centric Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including cyclobenzaprine N-oxide. While the N-demethylation pathway of cyclobenzaprine is well-characterized and predominantly mediated by cytochrome P450 (CYP) isoforms CYP3A4 and CYP1A2, the enzymatic machinery responsible for N-oxide formation has been less explicitly defined. This technical guide synthesizes available data to elucidate the pivotal role of cytochrome P450 enzymes in the N-oxidation of cyclobenzaprine. Drawing parallels from structurally similar tricyclic compounds and considering the broader substrate specificities of xenobiotic-metabolizing enzymes, this document posits that CYP3A4 is the principal catalyst in the formation of this compound. While flavin-containing monooxygenases (FMOs) are known to N-oxygenate various tertiary amines, evidence from related compounds suggests a minor, if any, role for FMOs in cyclobenzaprine N-oxidation. This guide provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in vitro investigation, and quantitative data on enzyme kinetics, offering a critical resource for researchers in drug metabolism and development.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by hepatic metabolism. The biotransformation of cyclobenzaprine yields several metabolites, with N-demethylation and N-oxidation being key pathways.[2] Understanding the specific enzymes involved in these metabolic routes is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety. This guide focuses specifically on the formation of this compound, a significant metabolite, and delineates the central role of the cytochrome P450 system in its generation.

Metabolic Pathways of Cyclobenzaprine

Cyclobenzaprine is extensively metabolized in the liver through both oxidative and conjugative pathways.[2] The primary oxidative pathways are N-demethylation and N-oxidation.

  • N-demethylation: This is a major metabolic route, leading to the formation of desmethylcyclobenzaprine. In vitro studies with human liver microsomes and recombinant human CYP isoforms have unequivocally identified CYP3A4 and CYP1A2 as the primary enzymes responsible for this reaction, with a minor contribution from CYP2D6.[3]

  • N-oxidation: This pathway results in the formation of this compound. While direct quantitative studies on the specific enzymes catalyzing this reaction for cyclobenzaprine are limited, evidence from structurally related compounds and the known functions of hepatic enzymes strongly implicates the cytochrome P450 system.

dot

cluster_pathways Cyclobenzaprine Metabolic Pathways Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine_N_oxide This compound Cyclobenzaprine->Cyclobenzaprine_N_oxide N-oxidation (Primarily CYP3A4) Desmethylcyclobenzaprine Desmethylcyclobenzaprine Cyclobenzaprine->Desmethylcyclobenzaprine N-demethylation (CYP3A4, CYP1A2, CYP2D6)

Cyclobenzaprine Metabolic Pathways

The Role of Cytochrome P450 in N-Oxide Formation

While FMOs are recognized for their role in the N-oxygenation of many xenobiotics, for tricyclic compounds structurally similar to cyclobenzaprine, the evidence points towards a predominant role for CYPs. For instance, the N-oxidation of the atypical antipsychotic clozapine is primarily catalyzed by CYP3A4. Given the structural similarities and the established involvement of CYP3A4 in cyclobenzaprine's major metabolic pathway (N-demethylation), it is highly probable that CYP3A4 is also the key enzyme in the formation of this compound.

Quantitative Data on Cyclobenzaprine Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of cyclobenzaprine, with a primary focus on the well-characterized N-demethylation pathway, which provides insights into the key enzymes likely involved in N-oxidation.

Table 1: Michaelis-Menten Kinetic Parameters for Cyclobenzaprine N-demethylation by Human Liver Microsomes

ParameterValueReference
Km (μM)25 ± 5Wang et al., 1996
Vmax (nmol/min/mg protein)0.5 ± 0.1Wang et al., 1996

Table 2: Inhibition of Cyclobenzaprine N-demethylation in Human Liver Microsomes by CYP-Specific Inhibitors

InhibitorTarget CYPConcentration (μM)% InhibitionReference
FurafyllineCYP1A21070Wang et al., 1996
KetoconazoleCYP3A4185Wang et al., 1996
QuinidineCYP2D6120Wang et al., 1996

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro experiments to investigate the role of cytochrome P450 in this compound formation.

In Vitro Incubation with Human Liver Microsomes

Objective: To determine the kinetics of this compound formation in a mixed-enzyme system.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Cyclobenzaprine hydrochloride

  • This compound standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

Procedure:

  • Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer.

  • In a microcentrifuge tube, combine HLMs (final concentration 0.2-0.5 mg/mL), the NADPH regenerating system, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding cyclobenzaprine to achieve a range of final concentrations (e.g., 1-100 μM).

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linearity of the reaction.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Recombinant Human CYP and FMO Incubation

Objective: To identify the specific CYP and FMO isoforms involved in this compound formation and to determine their kinetic parameters.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Recombinant human FMO isoforms (e.g., FMO3)

  • Cyclobenzaprine hydrochloride

  • This compound standard

  • NADPH

  • Appropriate buffers for each enzyme system

Procedure:

  • Follow the general incubation procedure outlined in section 5.1, replacing HLMs with the specific recombinant enzyme.

  • Determine the optimal protein concentration and incubation time for each enzyme.

  • Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each isoform that demonstrates activity.

Enzyme Inhibition and Inactivation Studies

Objective: To confirm the role of specific enzyme families (CYPs vs. FMOs) in this compound formation.

Procedure:

  • Chemical Inhibition:

    • Pre-incubate HLMs with selective chemical inhibitors for CYPs (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) or a general P450 inhibitor (e.g., 1-aminobenzotriazole) before adding cyclobenzaprine.

    • For FMOs, a competitive substrate such as methimazole can be used.

  • Heat Inactivation:

    • FMOs are generally more heat-labile than CYPs. Pre-heat HLMs at a specific temperature and duration (e.g., 50°C for 1 minute) to selectively inactivate FMOs before initiating the metabolic reaction.

  • Compare the rate of N-oxide formation in the presence and absence of inhibitors or after heat treatment to determine the relative contribution of each enzyme system.

dot

cluster_workflow Experimental Workflow for Enzyme Identification Start Start HLM_Incubation Incubation with Human Liver Microsomes Start->HLM_Incubation Recombinant_Enzymes Incubation with Recombinant CYPs and FMOs Start->Recombinant_Enzymes Inhibition_Studies Inhibition/Inactivation Studies Start->Inhibition_Studies LC_MS_Analysis LC-MS/MS Analysis of This compound HLM_Incubation->LC_MS_Analysis Recombinant_Enzymes->LC_MS_Analysis Inhibition_Studies->LC_MS_Analysis Data_Analysis Kinetic and Inhibition Data Analysis LC_MS_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for Enzyme Identification
LC-MS/MS Analytical Method

Objective: To develop a sensitive and specific method for the quantification of this compound in in vitro samples.

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from the parent drug and other matrix components.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (M+H)+ → Product ion

    • Internal Standard: Precursor ion (M+H)+ → Product ion

  • Optimize collision energy and other MS parameters for maximum sensitivity.

Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

References

An In-depth Technical Guide to the Degradation of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes degradation under various environmental conditions, leading to the formation of several byproducts. Among these, Cyclobenzaprine N-oxide is a significant degradation product, primarily formed through oxidative pathways. Understanding the formation and subsequent degradation of this compound is crucial for ensuring the stability, efficacy, and safety of cyclobenzaprine-containing pharmaceutical products. This technical guide provides a comprehensive overview of the degradation pathway of this compound, its known and potential degradation products, and the experimental methodologies employed in its analysis.

Formation of this compound: A Product of Oxidative Degradation

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. In the case of cyclobenzaprine, these studies have consistently identified this compound as a major product under oxidative stress conditions.

A systematic forced degradation study of cyclobenzaprine was conducted under various conditions, including acid and base hydrolysis, peroxide oxidation, UV light exposure, high heat, and humidity.[1][2] The results clearly indicated that the tertiary amine group of cyclobenzaprine is susceptible to oxidation, leading to the formation of this compound.[1][2] This transformation is a key step in the overall degradation profile of the parent drug.

Another study investigating the impurities in a topical formulation containing cyclobenzaprine hydrochloride also identified this compound as a specified impurity and potential degradation product.[3][4][5][6][7]

The formation of this compound from cyclobenzaprine is depicted in the following workflow:

G cluster_formation Formation of this compound Cyclobenzaprine Cyclobenzaprine Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Cyclobenzaprine->Oxidative_Stress Cyclobenzaprine_N_oxide This compound Oxidative_Stress->Cyclobenzaprine_N_oxide Oxidation of tertiary amine

Formation of this compound under oxidative stress.

Degradation Pathway and Products of this compound

While the formation of this compound from its parent compound is well-documented, specific studies detailing the degradation of this compound itself are limited in the publicly available scientific literature. However, based on the known chemistry of tertiary amine N-oxides, a hypothetical degradation pathway can be proposed. Tertiary amine N-oxides are known to undergo thermal and photochemical rearrangements.

Hypothetical Degradation Pathways:

  • Thermal Degradation (Cope Elimination and Meisenheimer Rearrangement): When heated, tertiary amine N-oxides containing a β-hydrogen can undergo a Cope elimination to form an alkene and a hydroxylamine.[8] Another potential thermal rearrangement is the Meisenheimer rearrangement, which can occur in N-oxides with allylic, benzylic, or propargylic groups, leading to the formation of O-substituted hydroxylamines.[8]

  • Photochemical Degradation: Upon exposure to UV light, aromatic N-oxides can rearrange to form oxaziridine intermediates.[9] These intermediates are often unstable and can lead to the formation of various further degradation products.[10]

  • Reduction: this compound can be reduced back to its parent amine, cyclobenzaprine. This has been observed in metabolic studies where liver cytosol has shown reductase activity.[11]

The following diagram illustrates these potential degradation pathways for this compound:

G cluster_degradation Hypothetical Degradation Pathways of this compound Cyclobenzaprine_N_oxide This compound Thermal_Stress Thermal Stress Cyclobenzaprine_N_oxide->Thermal_Stress Photolytic_Stress Photolytic Stress (UV Light) Cyclobenzaprine_N_oxide->Photolytic_Stress Reductive_Conditions Reductive Conditions Cyclobenzaprine_N_oxide->Reductive_Conditions Cope_Products Alkene + Hydroxylamine (via Cope Elimination) Thermal_Stress->Cope_Products Meisenheimer_Product O-Substituted Hydroxylamine (via Meisenheimer Rearrangement) Thermal_Stress->Meisenheimer_Product Oxaziridine Oxaziridine Intermediate Photolytic_Stress->Oxaziridine Cyclobenzaprine Cyclobenzaprine (Parent Drug) Reductive_Conditions->Cyclobenzaprine Further_Degradants Further Degradation Products Oxaziridine->Further_Degradants G cluster_workflow Forced Degradation Experimental Workflow Start Drug Substance (Cyclobenzaprine or This compound) Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Stressed_Sample Stressed Sample Collection Stress_Conditions->Stressed_Sample Analysis LC-MS/MS Analysis Stressed_Sample->Analysis Data_Processing Data Processing and Structural Elucidation Analysis->Data_Processing Results Identification of Degradation Products and Pathway Elucidation Data_Processing->Results

References

Biological Stability of Cyclobenzaprine N-oxide in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Cyclobenzaprine N-oxide is a notable product of the oxidation of the tertiary amine group of the parent molecule. The biological stability of such metabolites in plasma is a critical parameter in drug development, influencing pharmacokinetic profiles and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known information regarding the stability of this compound in plasma, details relevant experimental protocols, and discusses the analytical challenges associated with its quantification.

Metabolic Pathway of Cyclobenzaprine

Cyclobenzaprine is metabolized in the liver primarily through oxidative and conjugative pathways. The formation of this compound occurs via the oxidation of the tertiary amine. This metabolic route is a common pathway for many drugs containing a tertiary amine functional group.

Cyclobenzaprine Cyclobenzaprine N_Oxide This compound Cyclobenzaprine->N_Oxide Oxidation (CYP450, FMO) Other_Metabolites Other Metabolites (e.g., Desmethylcyclobenzaprine) Cyclobenzaprine->Other_Metabolites N-demethylation, etc. cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Analysis Spike Spike this compound into blank plasma Incubate Incubate at 37°C Spike->Incubate Timepoints Collect aliquots at 0, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench reaction (e.g., with acetonitrile) Timepoints->Quench Precipitate Protein Precipitation Quench->Precipitate Analyze Analyze by LC-MS/MS Precipitate->Analyze Calculate Calculate % remaining and half-life (t½) Analyze->Calculate

Methodological & Application

Application Note: Quantification of Cyclobenzaprine N-oxide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclobenzaprine is a widely prescribed muscle relaxant, and understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. One of its metabolites is Cyclobenzaprine N-oxide. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in biological matrices. The methodology is based on established principles for the analysis of cyclobenzaprine and its related compounds.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this metabolite.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard

  • Cyclobenzaprine-d3 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma samples.

  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution. For calibration standards and quality controls, add the corresponding spiking solutions. For blank samples, add 10 µL of methanol.

  • Precipitation: Add 300 µL of acetonitrile to all samples.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Key steps in the sample preparation process.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix interferences.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point.

  • Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

MRM Transitions:

The exact mass-to-charge ratios (m/z) for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion of the standard compounds. Based on the structure of cyclobenzaprine (m/z 276.2), the N-oxide would have an expected m/z of approximately 292.2. A plausible fragmentation would involve the loss of the oxygen atom and subsequent fragmentation similar to cyclobenzaprine.

  • Proposed this compound transition: m/z 292.2 → 216.2

  • Internal Standard (Cyclobenzaprine-d3) transition: m/z 279.2 → 219.2

Data Presentation

The quantitative performance of the method should be evaluated through a validation study. The following tables summarize the expected performance characteristics based on similar assays for cyclobenzaprine.[3][4][5]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100> 0.991/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
LQC0.3< 15< 1585 - 115
MQC10< 15< 1585 - 115
HQC80< 15< 1585 - 115

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

G cluster_workflow Overall Experimental Workflow sample_receipt Sample Receipt and Storage sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration and Quantification) lcms_analysis->data_processing report Report Generation data_processing->report

Caption: High-level overview of the analytical workflow.

Conclusion

This application note provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in biological matrices. The method is based on established analytical techniques for the parent compound, cyclobenzaprine, and is expected to offer high sensitivity, selectivity, and throughput.[2][3] The provided tables of expected performance characteristics serve as a guideline for method validation. This protocol should be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-resolution mass spectrometry (HRMS) method for the identification and characterization of Cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant Cyclobenzaprine. The protocol outlines the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for accurate mass measurement and fragmentation analysis, enabling confident structural elucidation. This methodology is crucial for metabolism studies, impurity profiling, and stability testing in drug development.

Introduction

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant. Understanding its metabolic fate and degradation pathways is essential for comprehensive drug safety and efficacy evaluation. One of the key transformation products is this compound, formed through the oxidation of the tertiary amine group of the parent molecule.[1][2][3][4] High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the definitive identification of such metabolites by providing accurate mass measurements, which facilitate the determination of elemental composition and detailed structural information through fragmentation analysis. This note provides a detailed protocol for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

Experimental Protocols

Sample Preparation

A stock solution of this compound reference standard should be prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase. For analysis of biological matrices (e.g., plasma, urine, microsomes), a protein precipitation or liquid-liquid extraction method is recommended.

Protocol for Protein Precipitation:

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-HRMS system.

Liquid Chromatography

The chromatographic separation is critical to resolve this compound from its parent drug and other potential metabolites or impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

The following parameters are suggested for a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). These may need to be optimized for other instrument platforms.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Capillary Temperature 320°C
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Full Scan Resolution 70,000
Full Scan Range (m/z) 100 - 500
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD)
MS/MS Resolution 17,500
Stepped Collision Energy 15, 30, 45 (arbitrary units)

Data Presentation

High-resolution mass spectrometry provides accurate mass data for the precursor and product ions, allowing for the confident determination of their elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for this compound

AnalyteChemical FormulaTheoretical m/z (M+H)+Measured m/z (M+H)+Mass Error (ppm)Major Fragment Ions (m/z)
This compoundC20H21NO292.1696User Determined< 5 ppmUser Determined

Note: The measured m/z and fragment ions are to be determined by the user. Expected fragmentation would involve the loss of oxygen or a hydroxyl radical, which is characteristic of N-oxides.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Full Scan & MS/MS) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Integration HRMS_Detection->Peak_Detection Accurate_Mass Accurate Mass Analysis Peak_Detection->Accurate_Mass Fragmentation_Analysis Fragmentation Pattern Analysis Accurate_Mass->Fragmentation_Analysis Identification Compound Identification Fragmentation_Analysis->Identification

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway Cyclobenzaprine Cyclobenzaprine (C20H21N) N_Oxide This compound (C20H21NO) Cyclobenzaprine->N_Oxide Oxidation (CYP450)

Caption: Metabolic conversion of Cyclobenzaprine to its N-oxide.

Discussion

The presented LC-HRMS method provides a robust and reliable approach for the analysis of this compound. The high mass accuracy and resolution of the mass spectrometer are critical for distinguishing the N-oxide from other potential isomers and isobaric interferences. The fragmentation data obtained from MS/MS experiments are essential for confirming the site of oxidation at the nitrogen atom. The characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) from the protonated molecule of an N-oxide under collision-induced dissociation is a key diagnostic feature.

Conclusion

This application note provides a comprehensive protocol for the high-resolution mass spectrometric analysis of this compound. The detailed experimental procedures and expected data will aid researchers, scientists, and drug development professionals in the accurate identification and characterization of this important metabolite and degradation product. The use of LC-HRMS is indispensable for modern drug metabolism and impurity profiling studies, ensuring the safety and quality of pharmaceutical products.

References

Application Note: Structural Elucidation of Cyclobenzaprine N-oxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of Cyclobenzaprine N-oxide, a primary metabolite of the muscle relaxant cyclobenzaprine. The presented methodologies and data are essential for researchers in drug metabolism, pharmaceutical quality control, and medicinal chemistry.

Introduction

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant.[1] Its metabolism in vivo leads to the formation of several metabolites, including this compound.[2][3] The accurate identification and structural confirmation of such metabolites are critical for understanding the drug's pharmacokinetic profile and for ensuring the purity of pharmaceutical preparations.[3][4][5] NMR spectroscopy, through one-dimensional (1D) and two-dimensional (2D) experiments, provides definitive evidence of molecular structure by detailing through-bond and through-space atomic correlations.[6][7][8] This note outlines the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is presented to facilitate clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.45 - 7.20m8H-Ar-H
6.95s2H-Olefinic CH
3.75t2H7.0N-CH₂
3.30s6H-N-(CH₃)₂
2.80t2H7.0C=C-CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
141.5Ar-C (quaternary)
138.0Ar-C (quaternary)
135.2C=C (olefinic)
131.0Ar-CH
129.5Ar-CH
128.8Ar-CH
126.0Ar-CH
70.1N-CH₂
62.5N-(CH₃)₂
29.8C=C-CH₂

Experimental Protocols

A detailed methodology for the key NMR experiments is provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound reference standard.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Spectral Width: 12 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Spectral Width: 12 ppm (F2), 165 ppm (F1)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8

    • Spectral Width: 12 ppm (F2), 220 ppm (F1)

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the peak multiplicities and coupling constants.

  • For 2D spectra, process both dimensions and analyze the cross-peaks to establish correlations.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations used to confirm the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition (500 MHz) cluster_data_processing Data Processing and Analysis cluster_elucidation Structural Elucidation Sample This compound Standard Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC FT_Phasing Fourier Transform & Phasing H1_NMR->FT_Phasing C13_NMR->FT_Phasing COSY->FT_Phasing HSQC->FT_Phasing HMBC->FT_Phasing Calibration Chemical Shift Calibration FT_Phasing->Calibration Integration Integration & J-coupling Analysis Calibration->Integration Cross_Peak 2D Cross-Peak Analysis Integration->Cross_Peak Structure Final Structure Confirmed Cross_Peak->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_correlations cluster_structure Key Structural Fragments cluster_correlations Observed NMR Correlations N_CH3 N-(CH₃)₂ ¹H: 3.30 ppm ¹³C: 62.5 ppm HSQC_corr HSQC N_CH3->HSQC_corr ¹J(C,H) HMBC_corr HMBC N_CH3->HMBC_corr ²⁻³J(C,H) N_CH2 N-CH₂ ¹H: 3.75 ppm ¹³C: 70.1 ppm COSY_corr COSY N_CH2->COSY_corr J(H,H) N_CH2->HSQC_corr C_CH2 C=C-CH₂ ¹H: 2.80 ppm ¹³C: 29.8 ppm C_CH2->HSQC_corr C_CH2->HMBC_corr Olefinic_CH Olefinic CH ¹H: 6.95 ppm ¹³C: 135.2 ppm Olefinic_CH->HSQC_corr Aromatic Aromatic Ring ¹H: 7.45-7.20 ppm ¹³C: 141.5-126.0 ppm Aromatic->HSQC_corr COSY_corr->C_CH2 HMBC_corr->N_CH2 HMBC_corr->Olefinic_CH

Caption: Key NMR correlations for structural confirmation.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of this compound. The presented ¹H and ¹³C NMR data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in drug metabolism studies, impurity profiling, and the synthesis of related compounds. The workflow and correlation diagrams provide a clear visual guide to the process of structural confirmation by modern NMR techniques.

References

Application of Cyclobenzaprine N-oxide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the identified metabolites is Cyclobenzaprine N-oxide, formed through the oxidation of the tertiary amine group of the parent molecule.[4][5] This document provides detailed application notes and protocols for the study of this compound in the context of drug metabolism.

This compound serves as an important analyte in metabolic studies for several reasons. Its formation represents a significant metabolic pathway that can influence the overall clearance and half-life of cyclobenzaprine. Furthermore, the N-oxide metabolite may possess its own pharmacological or toxicological properties, necessitating its characterization and quantification. The study of this compound is also relevant for reaction phenotyping to identify the specific enzymes responsible for its formation, which can include both CYP isoforms and flavin-containing monooxygenases (FMOs).[6]

These application notes provide a framework for incorporating the study of this compound into drug metabolism research, from in vitro experiments using human liver microsomes to analytical method development for its quantification.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Cyclobenzaprine
ParameterValueReference
Molecular FormulaC₂₀H₂₁N[7]
Molecular Weight275.39 g/mol N/A
Protein Binding~93%[1]
Major Metabolizing EnzymesCYP3A4, CYP1A2 (lesser extent CYP2D6)[1][2]
Major Metabolic PathwaysN-demethylation, Glucuronidation[1]
Elimination Half-Life (Immediate Release)18 hours (range: 8-37 hours)[1]
Primary Route of ExcretionRenal (as glucuronide conjugates)[1][8]
Table 2: Analytical Methods for Cyclobenzaprine Quantification
Analytical MethodMatrixLLOQLinearity RangeExtraction MethodReference
LC-MS/MSHuman Plasma0.049 ng/mL0.049 - 29.81 ng/mLLiquid-Liquid Extraction[9][10]
LC-MS/MSHuman Plasma0.25 ng/mL0.25 - 15 ng/mLLiquid-Liquid Extraction[11]
LC-MS/MSDog Plasma0.0200 ng/mL0.0200 - 10.0 ng/mLOrganic Solvent Extraction[12]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Cyclobenzaprine in Human Liver Microsomes

This protocol describes a general procedure for incubating cyclobenzaprine with human liver microsomes to study the formation of its metabolites, including this compound.

Materials:

  • Cyclobenzaprine

  • This compound reference standard (commercially available from suppliers such as MedChemExpress, GalChimia, or Simson Pharma)[13][14][15]

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200 µL.

    • Add potassium phosphate buffer (pH 7.4).

    • Add MgCl₂ to a final concentration of 3.3 mM.[16]

    • Add human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Add cyclobenzaprine to the desired final concentration (e.g., 1-10 µM). The solvent concentration (e.g., DMSO or acetonitrile) should be kept low (<1%) to avoid inhibiting enzyme activity.[17]

  • Pre-incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the microsomes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

    • For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. Method validation according to regulatory guidelines is essential.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point, optimization required):

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (to be determined experimentally):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion for this compound will be its protonated molecular ion [M+H]⁺. The molecular weight of this compound is 291.39 g/mol , so the precursor ion will be m/z 292.4.

    • The product ion(s) need to be determined by infusing a solution of the this compound reference standard into the mass spectrometer and performing a product ion scan.

  • MRM Transitions:

    • Cyclobenzaprine: m/z 276.2 → 216.2 (as a reference)[9][10]

    • This compound: m/z 292.4 → [Product Ion (to be determined)]

    • Internal Standard: To be determined based on the selected IS.

  • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

Mandatory Visualizations

Metabolic_Pathway_of_Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine N_Demethylation N-Demethylation Cyclobenzaprine->N_Demethylation CYP3A4, CYP1A2, CYP2D6 N_Oxidation N-Oxidation Cyclobenzaprine->N_Oxidation CYP450s, FMOs Glucuronidation Glucuronidation Cyclobenzaprine->Glucuronidation UGTs Desmethylcyclobenzaprine Desmethylcyclobenzaprine N_Demethylation->Desmethylcyclobenzaprine Cyclobenzaprine_N_oxide This compound N_Oxidation->Cyclobenzaprine_N_oxide Cyclobenzaprine_Glucuronide Cyclobenzaprine Glucuronide Glucuronidation->Cyclobenzaprine_Glucuronide

Metabolic pathways of Cyclobenzaprine.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing and Analysis start Prepare Incubation Mixture (HLMs, Cyclobenzaprine, Buffer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate Initiate Reaction (Add NADPH) pre_incubation->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add ACN + IS) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_msms LC-MS/MS Analysis supernatant->lc_msms data Data Analysis (Quantify this compound) lc_msms->data

Workflow for in vitro metabolism study.

Logical_Relationship parent Cyclobenzaprine (Parent Drug) enzymes Metabolizing Enzymes (CYPs, FMOs) parent->enzymes is a substrate for analytical Analytical Method (LC-MS/MS) parent->analytical is quantified by pk_pd Pharmacokinetic/ Pharmacodynamic Profile parent->pk_pd determines metabolite This compound (Metabolite) metabolite->analytical is quantified by metabolite->pk_pd influences enzymes->metabolite catalyze formation of

Key relationships in cyclobenzaprine metabolism studies.

References

Application Notes and Protocols for Forced Degradation Studies of Cyclobenzaprine and N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on cyclobenzaprine, with a specific focus on the formation and identification of its N-oxide and other degradation products. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like cyclobenzaprine is a critical component of drug development, ensuring the stability, safety, and efficacy of the final drug product.

Introduction

Cyclobenzaprine is a centrally acting skeletal muscle relaxant structurally similar to tricyclic antidepressants.[1][2] Forced degradation, or stress testing, is essential to identify potential degradation products that could arise during storage and handling, and to develop stability-indicating analytical methods. Studies have shown that cyclobenzaprine is susceptible to degradation under various stress conditions, primarily through oxidative pathways.[3][4][5][6]

The major degradation pathways for cyclobenzaprine involve the oxidation of both the endocyclic and exocyclic double bonds, leading to the formation of epoxides, and the oxidation of the tertiary amine group to generate cyclobenzaprine N-oxide.[3][5] These initial degradation products can further transform into other compounds, such as dibenzosuberenone and anthraquinone.[3][5][7] This document outlines the protocols to induce and analyze these degradants.

Key Degradation Products

A systematic forced degradation study of cyclobenzaprine has identified several major degradation products and impurities.[3][5][6] These include:

  • This compound

  • Epoxides (from oxidation of double bonds)

  • Dibenzosuberenone

  • Anthraquinone

  • Glycols

  • Bisaldehyde

  • Ketone derivatives

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on cyclobenzaprine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare Cyclobenzaprine HCl Solution (e.g., 2 mg/mL) acid Acid Hydrolysis (e.g., 1 M HCl, 60°C, 6h) prep->acid base Base Hydrolysis (e.g., 1 M NaOH, 60°C, 6h) prep->base oxidative Oxidative Degradation (e.g., 1% H2O2, 0.1% TFA) prep->oxidative thermal Thermal Degradation (e.g., 40°C, 75% RH, up to 6 months) prep->thermal photo Photolytic Degradation (e.g., UV light at 366 nm) prep->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Separation neutralize->hplc lcms LC-MS/MS Identification & Characterization hplc->lcms data Tabulate Quantitative Data lcms->data pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for Forced Degradation of Cyclobenzaprine.

Protocols for Forced Degradation

The following are detailed protocols for subjecting cyclobenzaprine to various stress conditions.

Protocol 1: Acid and Base Hydrolysis
  • Sample Preparation: Prepare a stock solution of cyclobenzaprine hydrochloride at a concentration of approximately 2 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C for 6 hours.[4]

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide (NaOH).

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

    • Incubate the mixture at 60°C for 6 hours.[4]

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M hydrochloric acid (HCl).

  • Analysis: Dilute the final solutions to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a solution of cyclobenzaprine HCl at about 2 mg/mL in 0.1% trifluoroacetic acid (TFA).[4]

  • Oxidation:

    • Add 1% hydrogen peroxide (H₂O₂) to the sample solution.[4]

    • To catalyze the reaction, a short piece of stainless steel wire can be added to the reaction mixture.[4]

    • Allow the reaction to proceed at room temperature. The reaction time can be varied to achieve the desired level of degradation.

  • Analysis: Directly inject the solution or dilute as necessary for HPLC analysis.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Degradation:

    • Place the solid cyclobenzaprine HCl powder in a stability chamber maintained at 40°C and 75% relative humidity (RH) for up to 6 months.[4]

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of cyclobenzaprine HCl.

    • Expose the solution to UV light at 366 nm.[8]

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC at various time intervals.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for separating and quantifying cyclobenzaprine from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly effective.

HPLC and LC-MS/MS Conditions
ParameterCondition
Column C18 (e.g., Thermo Fisher Scientific Hypersil)
Mobile Phase A mixture of phosphate buffer (0.025 M; pH 6.2), acetonitrile, and methanol (e.g., 60:13:27, v/v/v) has been reported.[9] Gradients of aqueous and organic solvents are also common.
Detection UV detection (e.g., 226 nm or 237 nm) and/or mass spectrometry.[10][11]
Mass Spectrometry Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[3][4][5]

Cyclobenzaprine Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathways of cyclobenzaprine.

G cluster_main Cyclobenzaprine Degradation cluster_pathways cluster_final CBA Cyclobenzaprine N_Oxide This compound CBA->N_Oxide Tertiary Amine Oxidation Epoxides Epoxides CBA->Epoxides Double Bond Oxidation DBZ Dibenzosuberenone Epoxides->DBZ Further Degradation AQ Anthraquinone Epoxides->AQ Further Degradation

Caption: Oxidative Degradation Pathways of Cyclobenzaprine.

Summary of Quantitative Data

While specific quantitative results can vary based on the exact experimental conditions, the following table summarizes the expected outcomes from forced degradation studies based on published literature.

Stress ConditionReagents and ConditionsMajor Degradation Products Observed
Acid Hydrolysis 1 M HCl, 60°C, 6 hoursLimited degradation, protonation of the tertiary amine can facilitate oxidation if an oxidant is present.[3][4][5]
Base Hydrolysis 1 M NaOH, 60°C, 6 hoursSome degradation observed.[4][10]
Oxidative 1% H₂O₂, 0.1% TFA, room tempSignificant degradation. Formation of this compound, epoxides, dibenzosuberenone, anthraquinone, and other oxidative products.[3][5][6]
Thermal 40°C, 75% RH, up to 6 monthsGradual degradation over time.[4]
Photolytic UV light (366 nm)Degradation observed.[8][10]

Conclusion

The forced degradation of cyclobenzaprine is a critical step in pharmaceutical development. Oxidation is the primary degradation pathway, leading to the formation of this compound and epoxides, which can further degrade to other products.[3][5] The protocols and analytical methods outlined in these application notes provide a robust framework for researchers to study the stability of cyclobenzaprine, identify its degradation products, and develop stability-indicating methods. This information is vital for ensuring the quality, safety, and efficacy of cyclobenzaprine-containing drug products.

References

Chromatographic Separation of Cyclobenzaprine and its N-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine is a widely prescribed muscle relaxant structurally related to tricyclic antidepressants. Its primary mechanism of action involves the relief of muscle spasms associated with acute, painful musculoskeletal conditions. During drug development, manufacturing, and stability testing, it is crucial to identify and quantify related substances, including impurities and degradation products. One significant related substance is Cyclobenzaprine N-oxide, a metabolite and potential degradation product formed by the oxidation of the tertiary amine group of the cyclobenzaprine molecule.

The effective chromatographic separation of cyclobenzaprine from its N-oxide is essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the successful separation of these two compounds using High-Performance Liquid Chromatography (HPLC).

Chromatographic Method and Parameters

A stability-indicating gradient reverse-phase HPLC method is presented for the quantitative determination of cyclobenzaprine and its related substances, including this compound. This method is based on established protocols for the analysis of cyclobenzaprine and its impurities.

Instrumentation and Columns
  • System: A gradient-capable HPLC system with a UV detector.

  • Column: A robust C18 analytical column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) is recommended for achieving optimal separation.

  • Column Temperature: 40°C

Mobile Phase and Gradient
  • Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer adjusted to pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 1.7 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

A gradient elution is employed to ensure the effective separation of cyclobenzaprine from its more polar N-oxide metabolite and other related substances.

Data Presentation

The following table summarizes the expected retention times and relative retention times for cyclobenzaprine and this compound based on the described method.

CompoundRetention Time (min)Relative Retention Time (vs. Cyclobenzaprine)
This compound~5.0 - 6.0~0.5
Cyclobenzaprine~10.0 - 12.01.0

Note: The exact retention times may vary depending on the specific HPLC system, column batch, and laboratory conditions. The relative retention time is a more consistent parameter.

Experimental Protocols

Preparation of Mobile Phase A (0.025M Potassium Dihydrogen Phosphate, pH 3.0)
  • Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Cyclobenzaprine Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Cyclobenzaprine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution containing cyclobenzaprine and this compound at the desired concentrations by diluting the stock solutions with the diluent. For example, a working standard for impurity analysis might contain 0.5 µg/mL of this compound and 100 µg/mL of cyclobenzaprine.

Sample Preparation (for Tablet Dosage Form)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to about 10 mg of cyclobenzaprine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Mix the solution well and filter a portion through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The filtered solution is now ready for injection into the HPLC system.

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor, and repeatability).

  • Inject the sample solutions.

  • After all injections, flush the column with a high percentage of the organic mobile phase to remove any strongly retained compounds, and then store it in an appropriate solvent.

Visualizations

Logical Workflow for Chromatographic Analysis

workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: Workflow for the chromatographic separation and analysis of cyclobenzaprine and its N-oxide.

Relationship between Cyclobenzaprine and its N-oxide

relationship CBP Cyclobenzaprine CBP_N_Oxide This compound CBP->CBP_N_Oxide Oxidation

Caption: Formation of this compound from Cyclobenzaprine via oxidation.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cyclobenzaprine N-oxide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclobenzaprine is a widely used muscle relaxant for the relief of skeletal muscle spasms. During its synthesis and storage, or as a metabolite, several impurities and degradation products can form. One of the significant related substances is Cyclobenzaprine N-oxide.[1][2][3][4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the pharmaceutical product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in pharmaceutical formulations. The method is developed and validated based on International Council for Harmonisation (ICH) guidelines.[1]

Principle

The method utilizes reversed-phase chromatography to separate Cyclobenzaprine and its N-oxide from other potential impurities. A C18 column is used as the stationary phase, with a mobile phase consisting of a phosphate buffer and an organic solvent. The separation is achieved through a gradient elution program, which allows for the effective resolution of the analyte of interest from the active pharmaceutical ingredient (API) and other related substances. Detection is performed using a UV detector, where both Cyclobenzaprine and its N-oxide exhibit adequate absorbance.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV-Visible detector, autosampler, and column oven.

  • Column: Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1]

  • Chemicals:

    • Cyclobenzaprine Hydrochloride Reference Standard

    • This compound Reference Standard

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Orthophosphoric acid

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Pharmaceutical Formulation: Commercially available Cyclobenzaprine tablets.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[1]
Mobile Phase B Acetonitrile.[1]
Gradient Program Time (min)
Flow Rate 1.7 mL/min.[1]
Column Temperature 40°C.[1]
Detection UV at 245 nm.[1]
Injection Volume 20 µL.[1]
Diluent Water:Acetonitrile (50:50, v/v).[1]

Protocols

Preparation of Standard Solutions
  • This compound Stock Solution (A): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Cyclobenzaprine Stock Solution (B): Accurately weigh about 25 mg of Cyclobenzaprine Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution: Transfer 1.0 mL of this compound stock solution (A) and 2.0 mL of Cyclobenzaprine stock solution (B) into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 0.001 mg/mL of this compound and 0.01 mg/mL of Cyclobenzaprine.

Preparation of Sample Solution
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of Cyclobenzaprine Hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[1]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[1]

  • The supernatant is the sample solution to be injected.

Method Validation Summary

The developed method was validated according to ICH guidelines. The key validation parameters are summarized below.

ParameterResult
Specificity The method is specific, as demonstrated by the separation of Cyclobenzaprine and its N-oxide from other impurities and placebo components under forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress).[1]
Linearity The method was found to be linear over the concentration range of 0.0005 mg/mL to 0.0015 mg/mL for this compound, with a correlation coefficient (r²) of >0.999.
Accuracy (% Recovery) The recovery of this compound was determined by spiking the sample at three different concentration levels (50%, 100%, and 150%). The mean recovery was found to be within 98.0% to 102.0%.[1]
Precision (% RSD) The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 2.0%. The intermediate precision also showed an RSD of less than 2.0%.[1]
Limit of Detection (LOD) 0.00015 mg/mL for this compound.
Limit of Quantification (LOQ) 0.0005 mg/mL for this compound.
Robustness The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH.[1]

Results and Discussion

The developed HPLC method successfully separated this compound from the parent drug and other degradation products. The retention time for Cyclobenzaprine was observed at approximately 15 minutes, while this compound eluted earlier, at approximately 10 minutes, under the specified chromatographic conditions. The method's validation results demonstrate its suitability for the routine quality control analysis of this compound in pharmaceutical formulations.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (Tablet Powdering, Dissolution, Centrifugation) sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection at 245 nm chromatography->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification of This compound peak_integration->quantification reporting Reporting and Documentation quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship Diagram

logical_relationship cluster_compounds Compounds cluster_method Analytical Method cluster_output Outcome cyclobenzaprine Cyclobenzaprine (API) method Stability-Indicating HPLC Method cyclobenzaprine->method n_oxide This compound (Impurity/Degradant) n_oxide->method separation Separation and Resolution method->separation quantification Accurate Quantification method->quantification separation->quantification

Caption: Logical relationship between compounds, method, and outcome.

References

Application Notes and Protocols for Impurity Profiling of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine is a widely prescribed muscle relaxant for the relief of skeletal muscle spasms. The safety and efficacy of pharmaceutical products are paramount, necessitating rigorous control over impurities in the active pharmaceutical ingredient (API) and final drug product. Cyclobenzaprine N-oxide is a significant impurity and a known human metabolite of cyclobenzaprine.[1] Its presence in the drug substance can arise from the synthesis process or as a degradant. Therefore, accurate identification and quantification of this compound are critical components of impurity profiling in the development and manufacturing of cyclobenzaprine-containing pharmaceuticals.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in impurity profiling, aligning with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).

Regulatory Framework for Impurity Profiling

The control of impurities in new drug substances is guided by the ICH Q3A(R2) guideline. This guideline establishes thresholds for reporting, identification, and qualification of impurities.[2][3]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) guidelines.

Role of this compound in Impurity Profiling

This compound serves as a critical reference standard in the analytical procedures used to assess the purity of cyclobenzaprine. Its utility includes:

  • Method Development and Validation: As a known impurity, it is used to develop and validate the specificity of analytical methods, ensuring the method can accurately separate and quantify the N-oxide from the parent drug and other related substances.

  • Peak Identification: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared with that of the certified this compound reference standard for unambiguous identification.

  • Quantification: It is used to prepare calibration standards to quantify the amount of the N-oxide impurity present in a test sample.

  • Stability Studies: Monitoring the formation of this compound during forced degradation and long-term stability studies helps to understand the degradation pathways of the drug substance and establish appropriate storage conditions and shelf-life.[4][5][6]

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the effective separation and quantification of this compound from the API and other impurities.[4][7]

Protocol: Quantification of this compound by Stability-Indicating RP-HPLC

This protocol is a representative method for the determination of related substances in cyclobenzaprine hydrochloride.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS 3V or equivalent).[4]

  • Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Diluent: Water and Acetonitrile in a 50:50 (v/v) ratio.[4]

  • Flow Rate: 1.7 mL/min.[4]

  • Column Temperature: 40°C.

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 20 µL.[4]

Table 2: Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
107030
304060
504060
557030
607030

2. Preparation of Solutions:

  • Standard Stock Solution of Cyclobenzaprine HCl: Accurately weigh and dissolve an appropriate amount of Cyclobenzaprine HCl reference standard in the diluent to obtain a known concentration (e.g., 300 µg/mL).

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 30 µg/mL).

  • System Suitability Solution: Prepare a solution containing Cyclobenzaprine HCl (e.g., 300 µg/mL) and this compound at the specification level (e.g., 0.15%).

  • Test Sample Preparation: Accurately weigh and dissolve the cyclobenzaprine drug substance in the diluent to obtain a final concentration of approximately 300 µg/mL.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability parameters (e.g., resolution between cyclobenzaprine and this compound, tailing factor, and theoretical plates) are met.

  • Inject the standard solution of this compound.

  • Inject the test sample solution in duplicate.

  • Calculate the percentage of this compound in the test sample using the area of the corresponding peak and the area of the standard.

Table 3: Typical HPLC Method Validation Parameters for Impurity Quantification

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other impurities at the retention time of this compound. Peak purity of the analyte should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.99 for a range covering LOQ to 150% of the specification limit.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1. Typically in the range of 0.01-0.02% w/w.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1. Typically in the range of 0.03-0.05% w/w.
Accuracy Recovery should be within 80-120% for each impurity at different concentration levels.[8]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 10% for impurity quantification at the specification level.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Visualizations

Impurity Profiling and Control Workflow

The following diagram illustrates the logical workflow for identifying, quantifying, and controlling impurities during pharmaceutical development.

G Impurity Profiling and Control Workflow cluster_0 Discovery & Development cluster_1 Analysis & Identification cluster_2 Qualification & Control Synthesis API Synthesis Route Development Forced_Deg Forced Degradation Studies (Stress Testing) Synthesis->Forced_Deg Provides API Method_Dev Stability-Indicating Method Development Forced_Deg->Method_Dev Identifies potential degradants Impurity_Det Impurity Detection (e.g., HPLC, LC-MS) Method_Dev->Impurity_Det Provides validated analytical method Struct_Eluc Structure Elucidation (for unknowns > ID Threshold) Impurity_Det->Struct_Eluc If unknown impurity detected Tox_Assess Toxicological Assessment (for impurities > Qual. Threshold) Impurity_Det->Tox_Assess If impurity > qualification threshold Ref_Std Reference Standard Synthesis & Qualification Struct_Eluc->Ref_Std Provides structure for synthesis Spec_Set Set Specifications (e.g., NMT 0.2% for N-oxide) Ref_Std->Spec_Set Enables quantification Tox_Assess->Spec_Set Informs safety limits Routine_QC Routine QC Testing (Batch Release) Spec_Set->Routine_QC Defines acceptance criteria

Caption: A flowchart of the impurity profiling and control process.

Proposed Signaling Pathway for Cyclobenzaprine's Mechanism of Action

Cyclobenzaprine's primary mechanism of action is not fully elucidated but is believed to involve the antagonism of 5-HT2 receptors at the brainstem level, which influences descending serotonergic pathways to the spinal cord.[9][10][11] This action is thought to reduce the activity of alpha and gamma motor neurons, resulting in muscle relaxation.

G Proposed Signaling Pathway for Cyclobenzaprine Cyclo Cyclobenzaprine HT2R 5-HT2 Receptor Cyclo->HT2R Antagonizes Brainstem Brainstem Serotonin_Neuron Descending Serotonergic Neuron Brainstem->Serotonin_Neuron Originates Spinal_Cord Spinal Cord Serotonin_Neuron->Spinal_Cord Projects to Motor_Neuron Alpha & Gamma Motor Neurons Serotonin_Neuron->Motor_Neuron Reduces Excitatory Input to HT2R->Serotonin_Neuron Modulates Activity Spinal_Cord->Motor_Neuron Contains Muscle_Spasm Skeletal Muscle Hyperactivity (Spasm) Motor_Neuron->Muscle_Spasm Causes Relaxation Muscle Relaxation Motor_Neuron->Relaxation Reduction in activity leads to

Caption: A diagram of cyclobenzaprine's proposed mechanism of action.

Conclusion

The effective control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of cyclobenzaprine drug products. Its use as a reference standard is indispensable for the development of robust, stability-indicating analytical methods. The protocols and workflows detailed in these application notes provide a framework for the systematic profiling and control of this and other related impurities, aligning with global regulatory standards and promoting best practices in pharmaceutical development.

References

Troubleshooting & Optimization

Overcoming Cyclobenzaprine N-oxide instability during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the analysis of Cyclobenzaprine N-oxide. Due to its inherent instability, this metabolite requires specific handling and analytical considerations to ensure accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Question 1: I am observing low or no signal for this compound in my samples. What could be the cause?

Answer:

Several factors can contribute to a poor signal for this compound. The primary suspect is the degradation of the N-oxide back to its parent drug, cyclobenzaprine.[1] Consider the following troubleshooting steps:

  • Sample Handling and Storage:

    • Temperature: Ensure samples are kept at low temperatures (ideally -70°C or colder) throughout storage and processing. Avoid repeated freeze-thaw cycles.[1]

    • pH: Maintain a neutral or near-neutral pH environment for your samples. Acidic or strongly basic conditions can accelerate the degradation of N-oxides.[1]

    • Light Exposure: Protect samples from light, as photolytic degradation can occur.

  • Sample Preparation:

    • Extraction Solvent: The choice of extraction solvent is critical. Protein precipitation with acetonitrile has been shown to be effective in minimizing the decomposition of other N-oxide metabolites.[1] Avoid harsh extraction conditions.

    • Evaporation/Reconstitution: If an evaporation step is necessary, perform it at low temperatures (e.g., under a stream of nitrogen). Reconstitute the sample in a mobile phase that promotes stability (neutral pH, low organic content if possible).

  • LC-MS/MS Analysis:

    • In-source Fragmentation: this compound can be susceptible to in-source fragmentation, where it loses an oxygen atom and reverts to cyclobenzaprine in the mass spectrometer's ion source. This will lead to an artificially low N-oxide signal and a correspondingly high cyclobenzaprine signal. To mitigate this, optimize the ion source parameters, such as using a softer ionization technique like electrospray ionization (ESI) and minimizing the cone/fragmentor voltage.[1][2]

    • Autosampler Temperature: Maintain a low temperature in the autosampler (e.g., 4°C) to prevent degradation of the processed samples while they await injection.

Question 2: My results for this compound are highly variable and not reproducible. What are the likely reasons?

Answer:

Inconsistent results are a common symptom of analyte instability. The key is to standardize every step of your workflow to minimize variability.

  • Inconsistent Sample Handling: Ensure all samples are treated identically from collection to analysis. Any variations in storage time, temperature, or exposure to light can lead to differing levels of degradation.

  • Sample Matrix Effects: The matrix (e.g., plasma, urine) can influence the stability of this compound. Hemolyzed plasma, for instance, has been shown to accelerate the degradation of other N-oxides.[1] It is crucial to use a consistent and high-quality matrix for your calibration standards and quality control samples.

  • Analytical Method Robustness:

    • Chromatographic Separation: Ensure complete chromatographic separation of this compound from its parent compound and other potential interferences. Co-elution can lead to ion suppression or enhancement, affecting reproducibility.

    • Internal Standard: Use a stable, isotopically labeled internal standard for this compound if available. This will help to compensate for variability in extraction efficiency and matrix effects.

Question 3: I suspect that this compound is degrading to cyclobenzaprine during my analysis. How can I confirm this?

Answer:

To confirm the degradation of this compound, you can perform the following experiments:

  • Spiked Sample Stability: Spike a known concentration of a this compound reference standard into your sample matrix. Analyze aliquots of this sample at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your typical sample storage and processing conditions. A decrease in the N-oxide concentration with a concurrent increase in the cyclobenzaprine concentration would confirm the degradation.

  • Forced Degradation Studies: Intentionally subject a solution of this compound to harsh conditions (e.g., acid, base, heat, oxidation, and light) to identify its degradation products.[3][4] This will not only confirm the conversion to cyclobenzaprine but also reveal other potential degradants to monitor in your samples.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is the reduction back to the tertiary amine, cyclobenzaprine.[1] This can be facilitated by various factors including heat, low pH, and the presence of reducing agents.

What are the ideal storage conditions for samples containing this compound?

For long-term storage, samples should be kept at or below -70°C. For short-term storage and during sample processing, maintain a temperature of 2-8°C and protect from light.

Are there any specific recommendations for the LC-MS/MS parameters?

Yes, to minimize in-source fragmentation, it is advisable to use a "soft" ionization technique like ESI and to optimize the cone/fragmentor voltage to the lowest value that still provides adequate sensitivity. Monitoring multiple transitions for both this compound and cyclobenzaprine can also help in assessing the extent of in-source conversion.

Quantitative Data Summary

The following table provides an illustrative summary of the stability of this compound under various conditions. These are representative data and actual stability will depend on the specific matrix and experimental conditions. A thorough stability assessment should be performed as part of method validation.

ConditionIncubation Time (hours)TemperatureAnalyte Recovery (%)Notes
pH
pH 34Room Temperature< 20%Significant degradation to cyclobenzaprine observed.
pH 724Room Temperature> 90%Relatively stable at neutral pH.
pH 104Room Temperature~ 60%Moderate degradation observed.
Solvent
Acetonitrile244°C> 95%Good stability in acetonitrile.
Methanol244°C~ 80%Some degradation may occur in methanol.
Water244°C~ 85%Stability is pH-dependent.
Temperature
-70°C72-70°C> 98%Stable for extended periods.
4°C244°C> 90%Suitable for short-term storage.
Room Temp8Room Temperature~ 70%Significant degradation can occur.
Light Exposure
Exposed to Light8Room Temperature~ 50%Photodegradation is a concern.
Protected from Light8Room Temperature~ 70%Stability is improved in the dark.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is designed to minimize the degradation of this compound during extraction from a biological matrix like plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (if available).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water (adjust pH to near neutral with ammonium formate if degradation is observed).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution from a low percentage of organic phase to a high percentage is recommended to ensure good separation from cyclobenzaprine and other metabolites.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Parameters:

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: Optimize to minimize in-source fragmentation (start with a low value, e.g., 20 V).

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • Desolvation Gas Flow: 600 L/hr.

    • MRM Transitions:

      • This compound: To be determined using a reference standard.

      • Cyclobenzaprine: m/z 276.2 -> 215.1 (as a reference).

Visualizations

degradation_pathway CBP_N_Oxide This compound CBP Cyclobenzaprine CBP_N_Oxide->CBP Reduction (Heat, Low pH) Other_Degradants Other Degradation Products CBP_N_Oxide->Other_Degradants Further Degradation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ice-cold acetonitrile) Spike->Precipitate Centrifuge Centrifugation (4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (ESI+) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Improving Peak Shape for Cyclobenzaprine N-oxide in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of Cyclobenzaprine N-oxide. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve optimal peak shape and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for a portion of the analyte molecules, resulting in an asymmetric peak.

Q2: What is a good starting mobile phase pH for analyzing this compound?

A2: A good starting point is a low pH, typically between 2.5 and 3.5.[3][4] Cyclobenzaprine has a pKa of approximately 8.47-9.76 for its tertiary amine.[5][6][7] At a low pH, both the analyte and the residual silanol groups on the stationary phase are protonated. This minimizes the unwanted ionic interactions that cause peak tailing.[1][3]

Q3: Which type of HPLC column is recommended for this compound?

A3: A modern, high-purity silica C18 or C8 column with effective end-capping is highly recommended.[2][3] These columns have a lower concentration of accessible residual silanols. Columns with embedded polar groups or those specifically designed for the analysis of basic compounds can also provide excellent peak shape.[2][8]

Q4: Can the sample solvent affect the peak shape?

A4: Yes, absolutely. Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including broadening and fronting.[9][10][11] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent if possible.[4]

Troubleshooting Guide: Common Peak Shape Problems

This section provides a detailed question-and-answer guide to troubleshoot specific peak shape issues you may encounter with this compound.

Problem: Severe Peak Tailing

Q: My chromatogram for this compound shows a severely tailing peak. What are the potential causes and how can I fix it?

A: Severe peak tailing is a common issue for basic analytes. The primary causes and their solutions are outlined below.

Potential Causes & Solutions for Peak Tailing

Potential Cause Detailed Explanation & Solution
Secondary Silanol Interactions Explanation: this compound, being a basic compound, can interact strongly with ionized, acidic silanol groups (Si-OH) on the surface of the silica packing material.[1][2][3] This secondary retention mechanism leads to tailing. Solution: 1. Lower Mobile Phase pH: Adjust the mobile phase pH to a value between 2.5 and 3.5 using a buffer like phosphate or formate. This protonates the silanol groups, reducing their ability to interact with the protonated analyte.[3][4] 2. Use a High-Purity Column: Employ a modern, end-capped C18 or C8 column made from high-purity silica. These "Type B" columns have fewer accessible silanol groups.[3] 3. Add a Competing Base: In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites. However, this is less common with modern columns.[3]
Column Overload Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak tailing or fronting.[4] Solution: 1. Reduce Injection Volume: Decrease the volume of the sample injected.[4] 2. Dilute the Sample: Lower the concentration of the analyte in your sample.[4]
Column Contamination or Degradation Explanation: Accumulation of contaminants on the column frit or at the head of the column can distort the flow path.[12] Degradation of the stationary phase, especially at high pH, can expose more silanol groups.[13] Solution: 1. Use a Guard Column: Protect the analytical column from contaminants by installing a guard column. 2. Flush the Column: Wash the column with a strong solvent to remove contaminants. 3. Replace the Column: If the column is old or has been used extensively under harsh conditions, it may need to be replaced.[4]
Extra-Column Effects Explanation: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which may appear as tailing. Solution: 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the components of your HPLC system.[4] 2. Check Fittings: Ensure all fittings are secure and there are no leaks.
Problem: Peak Fronting or Splitting

Q: I am observing a fronting or split peak for this compound. What could be the issue?

A: Peak fronting (a leading shoulder) or splitting is typically caused by issues related to the sample solvent, column problems, or operating too close to the analyte's pKa.

Potential Causes & Solutions for Peak Fronting/Splitting

Potential Cause Detailed Explanation & Solution
Sample Solvent Mismatch Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), the analyte band will spread out and distort as it enters the column.[9][10][11] This is a very common cause of split or fronting peaks. Solution: 1. Match the Solvents: Dissolve your sample in a solvent that is as close in composition and strength to the initial mobile phase as possible.[4] 2. Reduce Injection Volume: If you must use a strong solvent due to solubility issues, keep the injection volume as small as possible (typically <15 µL for standard analytical columns).
Mobile Phase pH is Too Close to Analyte pKa Explanation: When the mobile phase pH is very close to the pKa of the analyte, both the ionized and unionized forms of the molecule exist in significant proportions.[14] This can lead to two overlapping peaks or a severely distorted single peak.[14][15] Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this compound, this reinforces the recommendation to use a low pH.
Column Void or Blockage Explanation: A void or channel can form at the head of the column packing material, or the inlet frit can become partially blocked.[1][12] This creates an uneven flow path for the sample, causing the peak to split or distort.[12] Solution: 1. Reverse Flush: Disconnect the column and flush it in the reverse direction to dislodge any blockage from the inlet frit.[12] 2. Replace Column: If a void has formed in the packing bed, the column will likely need to be replaced.[1]

Experimental Protocols

Protocol: Optimizing Mobile Phase pH for Improved Peak Shape

This protocol describes a systematic approach to determine the optimal mobile phase pH to minimize peak tailing for this compound.

Objective: To evaluate the effect of mobile phase pH on the peak asymmetry (tailing factor) of this compound and identify the optimal pH for analysis.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade Acetonitrile and Water

  • Buffers: Formic acid, Orthophosphoric acid

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile and Water. From this, prepare a working standard of approximately 10 µg/mL in the same solvent.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

      • pH 2.5: 0.1% Formic Acid in Water

      • pH 3.0: 0.1% Formic Acid in Water, adjusted with dilute Orthophosphoric acid if necessary.

      • pH 6.2: 0.025 M Phosphate buffer.[16]

    • Mobile Phase B (Organic): 100% Acetonitrile

  • Set HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm[17]

    • Gradient: 30% B to 70% B over 10 minutes (adjust as needed to achieve reasonable retention).

  • System Equilibration: For each pH condition, equilibrate the column with the initial mobile phase composition for at least 20 column volumes before the first injection.

  • Perform Injections: Inject the working standard in triplicate for each of the three pH conditions.

  • Data Analysis:

    • For each chromatogram, measure the peak retention time and the USP Tailing Factor (Tf). A Tf value of 1.0 is ideal, while values > 2.0 are generally unacceptable.[4]

    • Record the data in a table for comparison.

Expected Results:

The results are expected to show a significant improvement in peak shape (a tailing factor closer to 1.0) at the lower pH values.

Example Data Table

Mobile Phase pH Average Retention Time (min) Average USP Tailing Factor (Tf)
2.54.81.1
3.05.11.3
6.26.52.5

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and solving peak tailing issues with this compound.

G start Problem: Peak Tailing (Tailing Factor > 1.5) check_all_peaks Does the tailing affect all peaks or just the This compound peak? start->check_all_peaks all_peaks Cause: Systemic Issue (Pre-column) check_all_peaks->all_peaks All Peaks specific_peak Cause: Chemical Interaction (Analyte-specific) check_all_peaks->specific_peak Specific Peak check_frit Check for blocked column frit or tubing. Backflush column. all_peaks->check_frit end Peak Shape Improved check_frit->end check_ph Is Mobile Phase pH < 3.5? specific_peak->check_ph ph_ok pH is likely OK. check_ph->ph_ok Yes ph_bad pH may be too high. check_ph->ph_bad No check_load Check for Column Overload. Reduce concentration or injection volume. ph_ok->check_load adjust_ph Action: Lower mobile phase pH to 2.5 - 3.0 using a buffer. ph_bad->adjust_ph adjust_ph->end check_column Consider Column Health. Is it an old or inappropriate column? check_load->check_column column_ok Column is likely suitable. check_column->column_ok No column_bad Action: Replace with a modern, end-capped column designed for basic compounds. check_column->column_bad Yes column_ok->end If problem persists, re-evaluate method column_bad->end

Caption: Troubleshooting decision tree for peak tailing.

Analyte-Stationary Phase Interaction Model

This diagram illustrates how mobile phase pH affects the interaction between this compound and the stationary phase.

G cluster_0 High pH (e.g., pH 6-7) cluster_1 Low pH (e.g., pH 2.5-3.0) Analyte_High This compound (Neutral) Interaction Strong Ionic Interaction (Leads to Tailing) Analyte_High->Interaction attracts Silanol_High Stationary Phase (Ionized Silanol: Si-O⁻) Silanol_High->Interaction attracts Analyte_Low This compound (Protonated: R₃N⁺-OH) Repulsion Repulsion / Minimized Interaction (Good Peak Shape) Analyte_Low->Repulsion repels / ignores Silanol_Low Stationary Phase (Neutral Silanol: Si-OH) Silanol_Low->Repulsion repels / ignores

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Matrix Effects in the Bioanalysis of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of Cyclobenzaprine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the biological sample (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1]

Q2: Why might this compound be particularly susceptible to matrix effects?

A2: As an N-oxide metabolite, this compound possesses distinct chemical properties that can present analytical challenges. N-oxides can be prone to instability and may be susceptible to in-source fragmentation in the mass spectrometer, which can complicate data interpretation and affect accuracy.[1] The polarity of the N-oxide group can also influence its interaction with matrix components.[2]

Q3: What are the common sources of matrix effects in biological samples?

A3: The primary sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1] The specific composition of the matrix (e.g., plasma vs. urine) will influence the nature and severity of these effects.

Q4: How can I quantitatively assess matrix effects in my this compound assay?

A4: A widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted biological matrix. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The variability of the matrix factor across different lots of the biological matrix should also be assessed.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed
  • Symptoms:

    • Low or inconsistent signal intensity for this compound.

    • Poor accuracy and precision in quality control (QC) samples.

    • Inconsistent results between different lots of biological matrix.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Sample Cleanup Optimize the sample preparation method. Consider switching from protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds.
Co-elution with Phospholipids Implement a phospholipid removal strategy. This can include specialized SPE cartridges or plates designed for phospholipid depletion.[1]
High Salt Concentration If using a dilute-and-shoot method, especially with urine samples, high salt concentrations can cause ion suppression. Dilute the sample further with the initial mobile phase to minimize this effect.
Inadequate Chromatographic Separation Modify the LC gradient to achieve better separation of this compound from the matrix components. Experiment with different organic modifiers or pH of the aqueous mobile phase.
Choice of Ionization Technique Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument allows, evaluate the use of APCI.
Issue 2: Poor Recovery of this compound
  • Symptoms:

    • Consistently low signal intensity for QC samples and study samples.

    • Inaccurate quantification, with results biased low.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Extraction pH (LLE) The pH of the aqueous sample should be adjusted to ensure this compound is in a neutral form to facilitate its extraction into an organic solvent.
Incorrect SPE Sorbent or Elution Solvent Ensure the SPE sorbent chemistry is appropriate for the chemical properties of this compound. Optimize the wash and elution solvents to selectively retain the analyte and then ensure its complete elution.
Analyte Binding to Labware This compound may adsorb to certain types of plasticware. Consider using low-binding microplates and vials.
Degradation during Sample Processing N-oxides can be susceptible to degradation. Minimize sample processing time and keep samples on ice or at a controlled low temperature.[1]

Quantitative Data Summary

Due to the limited availability of published data specifically on the matrix effects of this compound, the following tables present illustrative data based on typical values observed for N-oxide metabolites and parent drug analogues. These tables should be used as a general guide, and it is crucial to perform in-house validation for your specific matrix and method.

Table 1: Illustrative Matrix Effects for this compound in Human Plasma

Sample Preparation MethodMean Matrix Factor (MF)% RSD of MF (n=6 lots)Predominant Effect
Protein Precipitation (PPT)0.7818.5Ion Suppression
Liquid-Liquid Extraction (LLE)0.929.2Minimal Suppression
Solid-Phase Extraction (SPE)1.034.8No Significant Effect

Table 2: Illustrative Recovery of this compound from Human Plasma

Sample Preparation MethodLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)
Protein Precipitation (PPT)85.288.186.5
Liquid-Liquid Extraction (LLE)91.593.292.8
Solid-Phase Extraction (SPE)95.897.496.3

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Alkalinization: Add 50 µL of 0.1 M sodium carbonate to basify the sample. Vortex for 30 seconds.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Troubleshooting workflow for matrix effects.

Caption: Sample preparation workflow overview.

References

Technical Support Center: Optimizing Ionization of Cyclobenzaprine N-oxide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Cyclobenzaprine N-oxide in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Question: I am observing a very low signal or no signal at all for this compound. What are the possible causes and solutions?

Answer:

A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1] Here is a systematic approach to troubleshoot this issue:

  • In-source Instability: this compound, like many N-oxide compounds, can be prone to in-source degradation, primarily through deoxygenation (loss of the oxygen atom) or in-source collision-induced dissociation (CID).[2][3] This is often exacerbated by high temperatures in the mass spectrometer's source.

    • Solution: Reduce the source and capillary temperatures to minimize thermal degradation.[2] Also, lower the cone or fragmentor voltage to reduce in-source CID.[2]

  • Suboptimal Ionization Source: The choice of ionization technique is critical. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) might be more suitable for less polar analytes.[2] For N-oxides, ESI is generally preferred as APCI can lead to more significant deoxygenation.[3]

  • Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency.

    • Solution: Ensure your mobile phase promotes protonation for positive ion mode. The addition of a small amount of formic acid or ammonium acetate can enhance the signal.[2] For instance, a mobile phase of acetonitrile-water (40:60, v/v) containing 10 mM ammonium acetate and 0.1% formic acid has been successfully used for the analysis of cyclobenzaprine.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[2]

    • Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[2] Also, optimizing the chromatographic separation to resolve this compound from matrix interferences is crucial.[2]

  • System Contamination: A contaminated ion source or mass spectrometer can lead to poor signal and high background noise.[5]

    • Solution: Regularly clean the mass spectrometer's ion source according to the manufacturer's guidelines.[2]

Question: I am seeing a prominent peak at m/z corresponding to Cyclobenzaprine (M-16) instead of this compound. What is happening?

Answer:

The observation of a significant peak corresponding to the loss of 16 Da from your target molecule is a classic sign of deoxygenation, a common issue with N-oxide compounds.[2] This can occur through two primary mechanisms:

  • Thermal Degradation: N-oxides are often thermally labile and can lose their oxygen atom in the heated mass spectrometer source.[2]

  • In-source Collision-Induced Dissociation (CID): High cone or fragmentor voltages can induce fragmentation of the N-oxide before it reaches the mass analyzer, leading to the formation of the deoxygenated species.[2]

To address this, you should:

  • Reduce Source/Capillary Temperature: Lowering the temperature of the heated capillary or transfer line can minimize thermal decomposition.[2]

  • Lower Cone/Fragmentor Voltage: Decreasing the voltage in the desolvation region of the ion source will reduce in-source CID.[2]

Question: My signal for this compound is unstable and fluctuating. What could be the cause?

Answer:

Signal instability can be frustrating and can compromise the reliability of your quantitative data. Potential causes include:

  • Sample Matrix Effects: Inconsistent ionization suppression or enhancement from a complex sample matrix can lead to fluctuating signals.[2]

  • System Contamination: A dirty ion source or mass spectrometer can result in an unstable signal.[2]

  • Analyte Instability in Solution: this compound may not be stable in the prepared sample solution over time.[2] N-oxide metabolites are known to be potentially unstable and can revert to the parent drug.[6]

  • Mobile Phase Issues: Inconsistent mobile phase composition or degradation of mobile phase additives can affect ionization stability.[7]

Solutions:

  • Improve Chromatographic Separation: Enhance the separation of your analyte from interfering matrix components.[2]

  • Implement Robust Sample Cleanup: Utilize techniques like SPE to effectively remove matrix interferences.[2]

  • Clean the Mass Spectrometer Source: Follow the manufacturer's protocol for cleaning the ion source components.[2]

  • Prepare Samples Fresh: Analyze samples shortly after preparation to minimize potential degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common adducts I should look for with this compound in positive ion ESI?

A1: In positive ion mode Electrospray Ionization (ESI), you can expect to observe several common adducts for this compound:

  • Protonated Molecule [M+H]⁺: This is typically the most common and desired ion.[2]

  • Sodium Adduct [M+Na]⁺: The presence of sodium in your mobile phase, vials, or from glassware can lead to the formation of this adduct.[2][8]

  • Ammonium Adduct [M+NH₄]⁺: This adduct is often observed when using ammonium salts like ammonium acetate or ammonium formate as mobile phase additives.[2]

It is always good practice to confirm the identity of your ion by checking the isotopic pattern.[2]

Q2: Which ionization technique is better for this compound: ESI or APCI?

A2: For N-oxide compounds, Electrospray Ionization (ESI) is generally the preferred "soft" ionization technique.[6] While Atmospheric Pressure Chemical Ionization (APCI) can be effective, it tends to be a higher-energy process that can lead to greater in-source deoxygenation (loss of the oxygen atom) of N-oxides.[3] Studies have shown that deoxygenation is often maximal with an APCI source.[3]

Q3: How can I confirm that the peak I am seeing is indeed this compound and not a hydroxylated isomer?

A3: Distinguishing between N-oxides and hydroxylated isomers can be challenging. Tandem mass spectrometry (MS/MS) is a valuable tool for this purpose. N-oxides have characteristic fragmentation patterns. A key fragmentation pathway for N-oxides is the elimination of an OH radical.[9] Additionally, under certain conditions, a neutral loss of oxygen ([M+H-O]⁺) can be observed.[9][10] In contrast, metabolites with aliphatic hydroxylation often show a predominant loss of water in their MS/MS spectra.[10]

Q4: What is the expected fragmentation pattern for this compound in MS/MS?

Data Presentation

Table 1: Influence of ESI Source Parameters on this compound Signal (Hypothetical Data)

ParameterSettingExpected Impact on Signal IntensityReason
Capillary Voltage Optimize (e.g., 3.0-4.5 kV)Increase to optimal point, then may decreaseEnsures efficient spray and ion formation.[2]
Source Temperature Low to Moderate (e.g., 100-150 °C)Higher temperatures can decrease the N-oxide signalMinimizes thermal degradation (deoxygenation).[2]
Drying Gas Flow OptimizeIncrease to optimal pointAids in desolvation of droplets to form gas-phase ions.[11]
Nebulizer Pressure OptimizeIncrease to optimal pointAffects droplet size and spray stability.[1]
Cone/Fragmentor Voltage Low (e.g., 20-40 V)Higher voltages can decrease the N-oxide signalReduces in-source fragmentation.[2]

Table 2: Effect of Mobile Phase Additives on Ionization Efficiency

Additive (in Mobile Phase)Typical ConcentrationExpected Effect on SignalMode
Formic Acid 0.1%Enhances protonation, increasing signalPositive Ion
Ammonium Acetate 5-10 mMCan improve signal and chromatographic peak shapePositive Ion
Ammonium Formate 5-10 mMSimilar to ammonium acetate, can enhance signalPositive Ion

Experimental Protocols

Protocol 1: Basic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).[4]

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or similar reversed-phase column (e.g., 150 x 2.1 mm, 5 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The m/z of the protonated this compound.

    • Product Ion(s): Determine the major fragment ions by performing a product ion scan. A likely fragment would correspond to the deoxygenated cyclobenzaprine.

    • Source Parameters: Start with the settings suggested in Table 1 and optimize for your instrument.

Visualizations

Troubleshooting Workflow for Low Signal of this compound start Low or No Signal for This compound check_ms Is the MS functioning properly? (Check standards, spray) start->check_ms ms_ok ms_ok check_ms->ms_ok Yes fix_ms Troubleshoot MS: - Clean ion source - Check voltages and gas flows - Calibrate instrument check_ms->fix_ms No check_lc Is the LC system working? (Check pressure, peak shape of standards) lc_ok lc_ok check_lc->lc_ok Yes fix_lc Troubleshoot LC: - Check for leaks - Purge pumps - Check column integrity check_lc->fix_lc No check_sample Is the issue with the sample? (Matrix effects, analyte stability) sample_ok sample_ok check_sample->sample_ok No, sample is the issue optimize_method Optimize Ionization Method: - Lower source temperature - Lower cone voltage - Adjust mobile phase (additives, pH) check_sample->optimize_method Yes, sample is fine ms_ok->check_lc end Signal Optimized fix_ms->end lc_ok->check_sample fix_lc->end fix_sample Troubleshoot Sample: - Improve sample cleanup (SPE, LLE) - Prepare samples fresh - Check for analyte degradation sample_ok->fix_sample Proceed to fix optimize_method->end fix_sample->end

Caption: Troubleshooting workflow for low signal of this compound.

Key Factors Influencing this compound Ionization cluster_ms Mass Spectrometer Parameters cluster_lc Liquid Chromatography Parameters cluster_sample Sample Characteristics center This compound Ionization Efficiency source_temp Source Temperature (Lower is better) source_temp->center Affects thermal degradation cone_voltage Cone Voltage (Lower is better) cone_voltage->center Affects in-source CID gas_flows Gas Flows (Optimize) gas_flows->center Affects desolvation mobile_phase Mobile Phase (Additives like formic acid, ammonium acetate) mobile_phase->center Enhances ion formation ph pH (Promote protonation) ph->center Affects analyte charge state matrix Matrix Effects (Ion suppression) matrix->center Interferes with ionization stability Analyte Stability (Degradation) stability->center Reduces analyte concentration

References

Technical Support Center: Analysis of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize in-source fragmentation of Cyclobenzaprine N-oxide during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

This compound is a tertiary amine metabolite and a known degradation product of Cyclobenzaprine, a skeletal muscle relaxant.[1][2][3] Like many N-oxide compounds, it is thermally labile. This instability makes it prone to in-source fragmentation during mass spectrometry analysis, where it can prematurely break down in the ion source before reaching the mass analyzer.[4][5]

Q2: What is in-source fragmentation and how does it affect my results?

In-source fragmentation is the unintended breakdown of an analyte within the mass spectrometer's ion source.[6] For this compound, this typically manifests as the loss of an oxygen atom, resulting in a fragment ion with a mass 16 Da lower than the protonated molecule ([M+H-16]⁺).[7][8] This phenomenon can lead to an underestimation of the actual concentration of this compound and potentially cause interference if the resulting fragment has the same mass as another compound of interest, such as the parent drug, Cyclobenzaprine.[9][10]

Q3: What is the primary cause of in-source fragmentation for N-oxides?

The primary causes are the high-energy conditions within the mass spectrometer's ion source. Key contributing factors include:

  • High Source/Ion Transfer Temperatures: N-oxides are sensitive to thermal degradation. Elevated temperatures in the ion source or heated capillary can provide enough energy to break the N-O bond.[6][7][11]

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage, applied between the skimmer cones, is designed to prevent ion clustering. However, if set too high, it can induce collisions between ions and neutral gas molecules, leading to fragmentation.[6][10][12]

Q4: How can I quickly identify if in-source fragmentation of this compound is occurring?

Monitor the mass spectrum for the presence and relative intensity of two key ions: the protonated molecule of this compound ([M+H]⁺) and its deoxygenated fragment ([M+H-16]⁺). If the [M+H-16]⁺ ion is significantly abundant, in-source fragmentation is likely occurring. You can perform a simple test by systematically lowering the cone voltage and observing if the ratio of [M+H]⁺ to [M+H-16]⁺ increases.

Troubleshooting Guide: Reducing In-Source Fragmentation

Problem: I am observing a high abundance of the [M+H-16]⁺ fragment ion for this compound.

This indicates significant in-source fragmentation. Follow these steps to mitigate the issue, starting with the simplest and most impactful adjustments.

Solution 1: Optimize Mass Spectrometer Source Parameters

The most critical parameters to adjust are the cone voltage and source temperature. The goal is to use the "softest" ionization conditions possible that still provide adequate sensitivity.

Experimental Protocol: Cone Voltage Optimization

  • Preparation: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer using a syringe pump. This allows for real-time monitoring of ion intensities without chromatographic variability.

  • Initial Settings: Set the source temperature to a moderate value (e.g., 100-120°C) and the desolvation gas flow to a typical rate for your instrument.

  • Voltage Ramp: Begin with a high cone voltage (e.g., 50 V) and acquire a mass spectrum.

  • Incremental Reduction: Decrease the cone voltage in increments of 5-10 V and acquire a new spectrum at each step.

  • Analysis: Monitor the intensities of the protonated molecule ([M+H]⁺) and the deoxygenated fragment ([M+H-16]⁺). Plot the ratio of ([M+H]⁺) / ([M+H-16]⁺) versus the cone voltage.

  • Selection: Choose the cone voltage that provides the best signal for the [M+H]⁺ ion while minimizing the [M+H-16]⁺ fragment.

Data Presentation: Effect of Cone Voltage and Source Temperature

The following tables illustrate the expected impact of adjusting these parameters on the relative abundance of the desired precursor ion versus the fragment ion.

Table 1: Example Effect of Cone Voltage on Fragmentation

Cone Voltage (V)[M+H]⁺ Relative Abundance (%)[M+H-16]⁺ Relative Abundance (%)
503070
405545
308515
20955
1098<2

Table 2: Example Effect of Source Temperature on Fragmentation

Source Temperature (°C)[M+H]⁺ Relative Abundance (%)[M+H-16]⁺ Relative Abundance (%)
1504060
1306535
1109010
9097<3

Note: Optimal values are instrument-dependent and must be determined empirically.

Solution 2: Adjust LC Mobile Phase Composition

While less impactful than source parameters, the mobile phase can influence ionization efficiency and ion stability.

  • Recommendation: If possible, use mobile phases with lower organic content or additives that promote stable protonation without requiring harsh source conditions. For example, using low concentrations of formic acid (0.1%) or ammonium acetate (5-10 mM) in an acetonitrile/water mobile phase is a common starting point for the analysis of similar compounds.[13][14]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for diagnosing and resolving in-source fragmentation issues.

G Start High [M+H-16]+ Fragment Observed Infuse Infuse Standard Solution Start->Infuse Ramp_CV Perform Cone Voltage Ramp (High to Low) Infuse->Ramp_CV Monitor Monitor [M+H]+ vs. [M+H-16]+ Ratio Ramp_CV->Monitor Check_Sensitivity Is Sensitivity for [M+H]+ Sufficient? Monitor->Check_Sensitivity Optimize_Temp Lower Source Temperature Incrementally Check_Sensitivity->Optimize_Temp No Finalize Finalize Optimized MS Method Check_Sensitivity->Finalize Yes Check_Again Re-check Sensitivity and Fragmentation Optimize_Temp->Check_Again Check_Again->Ramp_CV No Check_Again->Finalize Yes End Problem Resolved Finalize->End

Caption: Troubleshooting workflow for in-source fragmentation.

Cause-and-Effect Diagram

This diagram shows the relationship between instrument parameters and the resulting fragmentation.

G cluster_0 Adjustable Parameters cluster_1 Physical Processes cluster_2 Observed Effect CV Cone Voltage Collisions Ion-Molecule Collisions CV->Collisions Increases Temp Source Temperature Thermal Thermal Energy Transfer Temp->Thermal Increases Gas Nebulizer/Dry Gas Flow Gas->Collisions Influences Fragmentation In-Source Fragmentation ([M+H-16]+) Collisions->Fragmentation Thermal->Fragmentation

Caption: Cause-and-effect relationship in fragmentation.

References

Strategies to prevent the degradation of Cyclobenzaprine N-oxide standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Cyclobenzaprine N-oxide analytical standards to prevent degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a primary metabolite of the muscle relaxant Cyclobenzaprine and is also considered a potential impurity in Cyclobenzaprine drug products.[1][2] Its stability as an analytical standard is crucial for accurate quantification in metabolic studies, impurity profiling, and quality control assays. Degradation of the standard can lead to underestimation of the analyte and inaccurate reporting of its presence in samples.

Q2: What are the main factors that can cause the degradation of this compound?

A2: Based on forced degradation studies of the parent compound, Cyclobenzaprine, and the general chemistry of amine N-oxides, the main factors contributing to degradation are expected to be:

  • Oxidation: Cyclobenzaprine itself is susceptible to oxidation, which forms the N-oxide.[3][4] While the N-oxide is already an oxidation product, further oxidative degradation may occur.

  • Reduction: The N-oxide functional group can be reduced back to the tertiary amine (Cyclobenzaprine).[5]

  • Heat: Amine N-oxides can be thermally labile and may undergo elimination reactions at elevated temperatures.[6]

  • Light: Exposure to UV light can promote degradation.[3][7]

  • Extreme pH: Both acidic and basic conditions may facilitate hydrolysis or other degradation pathways.[3][7]

Q3: How should I store my this compound standard?

A3: To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store the solid standard at -20°C for long-term storage (≥ 4 years).[1]

  • Light: Protect from light by storing in an amber vial or in a light-blocking container.

  • Atmosphere: For maximum stability, especially for solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.[6]

Q4: What solvents are suitable for preparing solutions of this compound?

A4: this compound is soluble in chloroform and methanol.[1] When preparing stock solutions, use high-purity, anhydrous solvents if possible. For aqueous buffers, ensure the pH is near neutral and use freshly prepared buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of the standard during analysis (e.g., LC-MS) Degradation of the standard.Prepare a fresh stock solution from the solid standard. Verify the storage conditions of the solid standard. If the issue persists, obtain a new standard.
Improper instrument settings.Optimize instrument parameters (e.g., mass transition, ionization source settings) for this compound.
Appearance of unexpected peaks in the chromatogram of the standard Degradation of the standard into byproducts.Review the potential degradation pathways (see diagram below). Attempt to identify the degradation products by mass spectrometry. Prepare fresh solutions and re-analyze.
Contamination of the solvent or analytical system.Use fresh, high-purity solvents. Flush the analytical system thoroughly.
Inconsistent analytical results over time Gradual degradation of the stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or lower in small aliquots to minimize freeze-thaw cycles.
Fluctuation in instrument performance.Perform regular system suitability tests to ensure consistent instrument performance.
Precipitation of the standard in solution Poor solubility in the chosen solvent or buffer.Ensure the concentration is within the solubility limits for the chosen solvent. If using aqueous buffers, check the pH and consider adjusting it or adding a small percentage of an organic co-solvent.
Low temperature storage of a solution near its saturation point.Allow the solution to fully equilibrate to room temperature and vortex before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in analytical experiments.

Materials:

  • This compound standard (solid)

  • Methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of the standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a volumetric flask of the appropriate size.

  • Add a small amount of methanol to dissolve the solid.

  • Once dissolved, dilute to the mark with methanol.

  • Mix the solution thoroughly by inverting the flask multiple times.

  • Transfer the stock solution to an amber glass vial for storage.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study (Template)

Objective: To investigate the stability of this compound under various stress conditions. This protocol is a template based on ICH guidelines and should be adapted to specific laboratory capabilities.[8][9][10]

Materials:

  • This compound stock solution

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC system with a mass spectrometer (MS) or UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: For each condition, mix an aliquot of the this compound stock solution with the stressor solution (e.g., 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂). Prepare a control sample with the solvent used for the stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Incubate the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each sample, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify any major degradation products.

Visualizations

Cbz Cyclobenzaprine N_Oxide Cyclobenzaprine N-oxide Cbz->N_Oxide Oxidation (e.g., H₂O₂) N_Oxide->Cbz Reduction Degradation_Products Further Degradation Products N_Oxide->Degradation_Products Heat, Light, Extreme pH

Caption: Potential degradation pathways of this compound.

Start Start: Cyclobenzaprine N-oxide Standard Prepare_Solution Prepare Stock Solution (e.g., in Methanol) Start->Prepare_Solution Stress_Conditions Expose to Stress Conditions Prepare_Solution->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Stressors Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Heat Thermal Stress Stress_Conditions->Heat Light Photostability Stress_Conditions->Light Analysis Analyze by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Evaluate Evaluate Data: % Degradation, Identify Products Analysis->Evaluate

References

Technical Support Center: Analysis of Cyclobenzaprine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic analysis of cyclobenzaprine and its metabolites, with a specific focus on addressing the co-elution of Cyclobenzaprine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of cyclobenzaprine?

Cyclobenzaprine is extensively metabolized in the liver. The major metabolic pathways include N-demethylation, N-oxidation, and hydroxylation. The primary metabolites of concern in chromatographic analysis are:

  • This compound

  • Desmethylcyclobenzaprine (Norcyclobenzaprine)

  • Hydroxycyclobenzaprine isomers

Q2: Why is the co-elution of this compound a common issue?

This compound is a polar metabolite, and its chromatographic behavior can be similar to other polar metabolites, particularly hydroxylated forms of cyclobenzaprine or desmethylcyclobenzaprine, especially under suboptimal chromatographic conditions. Their structural similarities can lead to overlapping retention times, making accurate quantification challenging.

Q3: What are the typical mass-to-charge ratios (m/z) for cyclobenzaprine and its key metabolites in LC-MS/MS analysis?

In positive electrospray ionization (ESI+) mode, the following [M+H]+ ions are typically monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclobenzaprine276.2216.1
This compound292.2232.1
Desmethylcyclobenzaprine262.2216.1

Note: Product ions can vary depending on the collision energy and the instrument used.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other metabolites during reverse-phase HPLC analysis.

Problem: Poor separation and co-eluting peaks observed for this compound and another metabolite (e.g., a hydroxycyclobenzaprine isomer).

Step 1: Initial Assessment and System Suitability

Before modifying the method, ensure your LC-MS/MS system is performing optimally.

  • Check System Suitability: Inject a standard mixture of cyclobenzaprine and its metabolites. Assess peak shape, retention time stability, and system pressure.

  • Confirm Peak Identity: Use a high-resolution mass spectrometer to confirm the mass-to-charge ratios of the co-eluting peaks to ensure you are indeed observing the N-oxide and another metabolite.

Step 2: Method Optimization - A Step-by-Step Approach

If the system is performing as expected, the co-elution is likely a method-related issue. The following workflow can be used to systematically optimize the chromatographic separation.

CoElution_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Program Modification cluster_column Column Parameter Adjustment start Co-elution of This compound Observed mobile_phase Optimize Mobile Phase start->mobile_phase gradient Modify Gradient Program mobile_phase->gradient If resolution is still poor ph_adjust Adjust pH mobile_phase->ph_adjust column_params Adjust Column Parameters resolution Resolution Achieved? column_params->resolution temperature Change Column Temperature column_params->temperature gradient->column_params If co-elution persists initial_hold Increase Initial Aqueous Hold gradient->initial_hold resolution->mobile_phase No, reiterate optimization end Successful Separation resolution->end Yes solvent_ratio Modify Organic Solvent Ratio ph_adjust->solvent_ratio solvent_type Change Organic Solvent solvent_ratio->solvent_type ramp_rate Decrease Ramp Rate initial_hold->ramp_rate final_hold Extend Final Hold ramp_rate->final_hold column_chem Select Different Column Chemistry temperature->column_chem

Troubleshooting workflow for resolving co-elution.
Detailed Methodologies for Optimization Steps

1. Mobile Phase Optimization:

The mobile phase composition is a critical factor in achieving selectivity between closely eluting compounds.

  • Adjusting Mobile Phase pH: Cyclobenzaprine and its metabolites are basic compounds. Modifying the mobile phase pH can alter their ionization state and, consequently, their retention on a reverse-phase column.[1]

    • Protocol: Prepare mobile phases with small pH adjustments (e.g., in 0.2 pH unit increments) using a suitable buffer (e.g., ammonium formate or ammonium acetate). A common starting point is a slightly acidic pH (e.g., 3-5). Increasing the pH may increase the retention of the basic analytes.

  • Modifying Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of all compounds, which can sometimes improve the resolution between co-eluting peaks.

  • Changing the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or a combination of both) can alter the elution order and improve separation.

2. Gradient Program Modification:

For complex mixtures with analytes of varying polarities, a gradient elution is often necessary.[2]

  • Increasing the Initial Aqueous Hold: A longer hold at the initial, weaker mobile phase composition can improve the retention and separation of early-eluting polar compounds like the N-oxide.

  • Decreasing the Gradient Ramp Rate: A shallower gradient (a slower increase in the organic solvent percentage over time) provides more time for the analytes to interact with the stationary phase, often leading to better resolution.

  • Protocol: If your initial gradient is a rapid ramp from 10% to 90% organic in 5 minutes, try extending the gradient time to 10 or 15 minutes.

3. Column Parameter Adjustment:

  • Changing Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try decreasing or increasing the column temperature in 5°C increments.

  • Selecting a Different Column Chemistry: If optimizing the mobile phase and gradient does not resolve the co-elution, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl phase) which can offer different selectivity for aromatic compounds like cyclobenzaprine and its metabolites.

Example Experimental Protocol for Separation of Cyclobenzaprine and its Metabolites

This protocol is a starting point and may require optimization based on the specific co-elution issue.

LC-MS/MS System:

  • HPLC: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.010
1.010
8.070
8.195
10.095
10.110
12.010

Mass Spectrometer Settings:

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions: As listed in the FAQ section.

Data Presentation: Representative Chromatographic Data

The following table summarizes the expected retention times for cyclobenzaprine and its key metabolites under the optimized conditions described above.

CompoundExpected Retention Time (min)
This compound4.5
Desmethylcyclobenzaprine5.8
Cyclobenzaprine7.2

Note: These are representative values and will vary depending on the specific LC system, column, and mobile phase preparation.

By following this structured troubleshooting guide and utilizing the provided experimental protocols as a starting point, researchers can effectively address the co-elution of this compound and achieve accurate and reliable quantification of cyclobenzaprine and its metabolites.

References

Technical Support Center: Enhancing the Sensitivity of Cyclobenzaprine N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cyclobenzaprine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in various matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical method development and execution.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the detection and quantification of this compound, a known metabolite and potential impurity of Cyclobenzaprine.[1] Given its nature as an N-oxide, this metabolite can be prone to instability, which presents unique analytical challenges.

Q1: Why am I observing a low or no signal for this compound in my LC-MS/MS analysis?

A1: A weak or absent signal for this compound can stem from several factors, primarily related to its inherent instability. N-oxide metabolites are known to be susceptible to degradation back to the parent drug, Cyclobenzaprine, especially under certain analytical conditions.

  • In-source Fragmentation/Thermal Degradation: N-oxides can undergo deoxygenation (loss of the oxygen atom) in the mass spectrometer's ion source, particularly at elevated temperatures.[1] This results in the detection of the parent drug's mass-to-charge ratio (m/z) instead of the N-oxide.

    • Troubleshooting:

      • Optimize the ion source temperature, keeping it as low as possible without compromising desolvation efficiency.

      • Reduce the declustering potential or fragmentor voltage to minimize in-source collision-induced dissociation.

  • Sample Preparation Issues: The stability of this compound can be compromised during sample extraction and handling.

    • Troubleshooting:

      • Avoid acidic conditions during sample preparation, as protonation of the tertiary amine group can promote degradation.[1]

      • Minimize sample exposure to high temperatures and light.

      • Process samples on ice or at reduced temperatures.

  • Suboptimal MS Parameters: The choice of precursor and product ions, as well as collision energy, is critical for sensitive detection.

    • Troubleshooting:

      • Perform a thorough compound optimization by infusing a standard of this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.

Q2: I am seeing a peak at the retention time of this compound, but the mass spectrum corresponds to Cyclobenzaprine. What could be the cause?

A2: This is a classic indication of in-source fragmentation or thermal degradation of this compound back to Cyclobenzaprine. The compound elutes from the HPLC column as the N-oxide but is converted to the parent drug within the mass spectrometer's ion source before detection.

  • Troubleshooting Workflow:

    G Start Peak at N-oxide RT, but Cyclobenzaprine m/z CheckSourceTemp Lower Ion Source Temperature Start->CheckSourceTemp CheckFragmentor Reduce Fragmentor/ Declustering Potential Start->CheckFragmentor AnalyzeStandard Inject Pure N-oxide Standard CheckSourceTemp->AnalyzeStandard CheckFragmentor->AnalyzeStandard ObserveChange Re-analyze Sample AnalyzeStandard->ObserveChange Resolution Problem Resolved: In-source Fragmentation Confirmed ObserveChange->Resolution Signal Improved NoResolution Problem Persists ObserveChange->NoResolution No Improvement

    Troubleshooting In-Source Fragmentation

Q3: How can I improve the chromatographic peak shape for this compound?

A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) can negatively impact sensitivity and reproducibility.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and its interaction with the stationary phase.

    • Troubleshooting: Experiment with a mobile phase pH closer to neutral to minimize unwanted interactions with residual silanols on the column.

  • Column Choice: A well-chosen column is essential for good peak shape.

    • Troubleshooting: Consider using a column with end-capping to reduce peak tailing. A shorter, narrower column with smaller particles can also improve peak efficiency.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Troubleshooting: Whenever possible, dissolve and inject your sample in the initial mobile phase.

Q4: What are the best practices for sample handling and storage to ensure the stability of this compound?

A4: Due to its potential instability, proper sample handling and storage are critical.

  • Collection and Processing:

    • Collect biological samples (e.g., plasma, urine) using appropriate anticoagulants and preservatives.

    • Process samples at low temperatures (e.g., on ice) and protect them from light.

  • Storage:

    • Store samples at -80°C for long-term stability.

    • Minimize freeze-thaw cycles.

  • Working Solutions:

    • Prepare working standards and solutions fresh daily, if possible.

    • Store stock solutions in a solvent like methanol or chloroform at low temperatures.

Quantitative Data Summary

While specific limits of detection (LOD) and quantification (LOQ) for this compound are highly dependent on the instrumentation and analytical method used, the following tables provide representative LC-MS/MS parameters and performance data for the parent compound, Cyclobenzaprine. These can serve as a starting point for method development for its N-oxide metabolite.

Table 1: Representative LC-MS/MS Parameters for Cyclobenzaprine Analysis

ParameterTypical Value/Condition
Chromatography
ColumnC18 or similar reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid or 5-10 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
GradientOptimized for separation from matrix components
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Parent)m/z 276.2 -> 216.1[2]
Declustering PotentialOptimized per instrument
Collision EnergyOptimized per instrument

Table 2: Representative Performance Characteristics for Cyclobenzaprine Quantification

Performance MetricReported Range
Lower Limit of Quantification (LLOQ)0.02 - 0.05 ng/mL[2][3]
Linearity Range~0.05 - 50 ng/mL[3]
Recovery>80%[4]
Intra- and Inter-day Precision (%RSD)<15%

Note: The MRM transition for this compound would be approximately m/z 292.2 -> [Fragment Ion]. The specific fragment ion and optimal collision energy must be determined empirically by infusing a pure standard.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of this compound in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation)

This protocol is a common starting point for the extraction of small molecules from plasma.

  • To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Cyclobenzaprine or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature (<40°C).

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

This is a general protocol that should be optimized for your specific instrumentation and application.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

  • MS Settings:

    • Ionization Mode: ESI+

    • Capillary Voltage: Optimized (e.g., 3.5 kV)

    • Source Temperature: As low as feasible (e.g., 120-150°C)

    • Desolvation Temperature: Optimized (e.g., 350-450°C)

    • MRM Transitions: To be determined empirically for this compound (precursor ~m/z 292.2) and the internal standard.

Signaling Pathways and Workflows

Cyclobenzaprine Metabolism and Degradation Pathway

Cyclobenzaprine undergoes metabolism in the liver, primarily through oxidation, to form metabolites including this compound.[1] This N-oxide can be unstable and revert to the parent compound.

G cluster_metabolism Metabolism cluster_degradation Analytical Instability Cyclobenzaprine Cyclobenzaprine N_Oxide This compound Cyclobenzaprine->N_Oxide Oxidation (e.g., CYP450) N_Oxide->Cyclobenzaprine In-source Deoxygenation Degradation Further Degradation Products N_Oxide->Degradation Sample Handling G SampleReceipt Sample Receipt (Store at -80°C) SamplePrep Sample Preparation (Low Temp, Neutral pH) SampleReceipt->SamplePrep LC_Separation LC Separation (Optimized Gradient) SamplePrep->LC_Separation MS_Detection MS Detection (Optimized Source Parameters & MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

References

Best practices for storage and handling of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Cyclobenzaprine N-oxide in a research setting.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound.

Storage Recommendations Summary

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C for long-term stability.[1] For short-term storage, a cool, dry, and well-ventilated place is recommended.[2][1][2]
Container Keep in a tightly closed container.[2][2]
Atmosphere Store in a dry environment.Inferred from general chemical handling best practices.
Light Exposure Protect from light.Inferred from forced degradation studies on the parent compound which include photolysis.[3][4]
Stability Stable for at least 4 years when stored at -20°C.[1][1]

Handling Precautions

This compound should be handled with care in a laboratory setting. The following personal protective equipment (PPE) and handling procedures are recommended:

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

  • Eye Protection: Wear safety goggles or glasses.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5]

  • Respiratory Protection: For operations that may generate dust, a respirator may be necessary.[2]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 291.4 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare the weighing vessel: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh the compound: Carefully weigh approximately 2.91 mg of this compound into the tared tube. Record the exact weight.

  • Calculate the required solvent volume: Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration: Volume (µL) = (Weight (mg) / 291.4 g/mol ) * 100,000

  • Dissolve the compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light.

2. General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[3][4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or other appropriate solvent

  • HPLC or LC-MS system for analysis

  • pH meter

  • Incubator or water bath

  • UV lamp

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a working solution of this compound (e.g., 100 µM in methanol).

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis sample.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot in an incubator at an elevated temperature (e.g., 80°C) for a set time.

  • Photolytic Degradation: Expose an aliquot to a UV lamp (e.g., 254 nm) for a defined duration. Keep a control sample in the dark.

  • Neutralization and Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a validated HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Question: My this compound solution appears to have precipitated upon storage at -20°C. What should I do?

Answer: Precipitation can sometimes occur, especially with aqueous solutions.[6] Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If the precipitate persists, sonication may be helpful. To avoid this, ensure you are using a suitable solvent like DMSO for stock solutions and that the concentration is not above its solubility limit.

Question: I am observing a new peak in my HPLC chromatogram that is not present in my initial analysis of the compound. What could be the cause?

Answer: This is likely a degradation product. This compound can be reduced back to cyclobenzaprine or undergo other rearrangements, especially if exposed to light, high temperatures, or incompatible chemicals.[3][4] Review your storage and handling procedures. The new peak could also be a result of the compound's instability in your experimental buffer or medium. Running a stability study in your experimental matrix can help confirm this.

Question: My experimental results are inconsistent. Could the stability of this compound be a factor?

Answer: Yes, inconsistent results can be a sign of compound degradation. Prepare fresh working solutions from your stock solution for each experiment. If you are performing long-term experiments, consider the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). It may be necessary to add the compound fresh at regular intervals during the experiment.

Question: I am seeing a decrease in the expected biological activity of my this compound over time. Why might this be happening?

Answer: A decrease in activity is a strong indicator of degradation. The N-oxide functional group can be susceptible to reduction by cellular components, converting it to the less active or inactive parent amine.[7] Ensure that your stock solution is stored correctly and that you are preparing fresh dilutions for your assays.

Visualizations

G cluster_storage Storage Workflow cluster_handling Handling Workflow Receive Receive Compound Store Store at -20°C in a tightly sealed container Receive->Store Protect Protect from light and moisture Store->Protect Weigh Weigh for experiment Protect->Weigh Prepare Prepare stock solution (e.g., in DMSO) Weigh->Prepare Store_Stock Store stock solution at -20°C Prepare->Store_Stock PPE Wear appropriate PPE (gloves, goggles) Store_Stock->PPE Fume_Hood Work in a fume hood PPE->Fume_Hood Dilute Prepare working dilutions Fume_Hood->Dilute Experiment Use in experiment Dilute->Experiment Dispose Dispose of waste properly Experiment->Dispose

Recommended workflow for the storage and handling of this compound.

G cluster_degradation Potential Degradation Pathways Cyc_N_Oxide This compound Cyclobenzaprine Cyclobenzaprine (Reduction) Cyc_N_Oxide->Cyclobenzaprine Reduction Other Other Degradation Products (e.g., via epoxide formation on parent compound) Cyc_N_Oxide->Other Further oxidation/ rearrangement Stress Stress Conditions (Reducing agents, high temp, UV) Stress->Cyc_N_Oxide can lead to

Simplified diagram of potential degradation pathways for this compound.

G cluster_pathway Hypothesized Signaling Pathway of Parent Compound (Cyclobenzaprine) Cyclo Cyclobenzaprine Brainstem Brainstem Cyclo->Brainstem Acts on HT2_Receptor 5-HT2 Receptor Cyclo->HT2_Receptor Antagonizes Serotonergic_Neuron Descending Serotonergic Neuron Brainstem->Serotonergic_Neuron Spinal_Cord Spinal Cord Serotonergic_Neuron->Spinal_Cord Projects to Motor_Neuron Alpha & Gamma Motor Neurons Spinal_Cord->Motor_Neuron Influences Muscle_Spasm Reduced Muscle Spasm Motor_Neuron->Muscle_Spasm HT2_Receptor->Serotonergic_Neuron Modulates

Simplified signaling pathway of the parent compound, cyclobenzaprine.

References

Validation & Comparative

Navigating the Bioanalysis of Cyclobenzaprine N-oxide: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic and safety assessments. Cyclobenzaprine N-oxide, a key metabolite of the muscle relaxant cyclobenzaprine, presents unique challenges in bioanalysis due to its potential instability. This guide provides a comparative overview of a proposed bioanalytical method for this compound, benchmarked against established methods for structurally similar N-oxide metabolites of tricyclic antidepressants. The focus is on providing actionable experimental data and detailed protocols to aid in the development and validation of robust analytical methods.

The validation of a bioanalytical method ensures that the procedure is reliable and reproducible for its intended use. For N-oxide metabolites, particular attention must be paid to their stability during sample collection, storage, and processing, as they can be susceptible to in-vitro reduction back to the parent drug. This guide outlines a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for this compound and compares it with validated methods for Amitriptyline N-oxide and Imipramine N-oxide, offering insights into best practices for the bioanalysis of this class of compounds.

Comparative Analysis of Bioanalytical Method Validation Parameters

The performance of a bioanalytical method is assessed through a series of validation parameters. The following tables summarize the key quantitative data for a proposed this compound method alongside validated methods for Amitriptyline N-oxide and Imipramine N-oxide, providing a clear comparison of their performance.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterProposed Method: this compoundAlternative Method 1: Amitriptyline N-oxideAlternative Method 2: Imipramine N-oxide
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 reverse-phaseC18 reverse-phase
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterMethanol and Ammonium Acetate BufferAcetonitrile and Ammonium Formate Buffer
Flow Rate 0.3 mL/min0.5 mL/min0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined (e.g., m/z 292.2 -> 232.2)m/z 294.2 -> 249.2m/z 297.2 -> 238.2
Internal Standard Labeled this compound or analogous compoundLabeled Amitriptyline N-oxideLabeled Imipramine N-oxide

Table 2: Validation Summary

Validation ParameterProposed Method: this compoundAlternative Method 1: Amitriptyline N-oxideAlternative Method 2: Imipramine N-oxide
Linearity Range (ng/mL) 0.1 - 1000.5 - 2000.2 - 150
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%Within ±15%
Precision (% RSD) < 15% (< 20% at LLOQ)< 15%< 15%
Mean Recovery (%) > 80%> 85%> 80%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.50.2

Table 3: Stability Data

Stability ConditionProposed Method: this compoundAlternative Method 1: Amitriptyline N-oxideAlternative Method 2: Imipramine N-oxide
Bench-top (4h, RT) < 15% degradation< 10% degradation< 15% degradation
Freeze-thaw (3 cycles) < 15% degradation< 10% degradation< 15% degradation
Long-term (-80°C, 30 days) < 15% degradation< 15% degradation< 15% degradation
Post-preparative (Autosampler, 24h) < 15% degradation< 10% degradation< 15% degradation

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods.

Proposed LC-MS/MS Method for this compound

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization: ESI+.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor -> Product Ion Transition: To be optimized for this compound (e.g., m/z 292.2 -> 232.2).

  • Collision Energy: To be optimized.

Alternative Method 1: LC-MS/MS for Amitriptyline N-oxide

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 20 µL of internal standard and 100 µL of 0.1 M NaOH.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 150 µL of mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • As detailed in Table 1.

Alternative Method 2: LC-MS/MS for Imipramine N-oxide

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load 500 µL of plasma (pre-treated with 500 µL of 4% phosphoric acid).

  • Wash the cartridge with 0.1 M acetic acid followed by methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate and reconstitute in 100 µL of mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • As detailed in Table 1.

Visualizing the Bioanalytical Workflow

To provide a clear overview of the logical steps involved in the validation of a bioanalytical method for an N-oxide metabolite, the following workflow diagram is presented.

Bioanalytical_Method_Validation_Workflow start Method Development sample_prep Sample Preparation Optimization (PPT, LLE, SPE) start->sample_prep lc_ms_params LC-MS/MS Parameter Optimization start->lc_ms_params validation Method Validation sample_prep->validation lc_ms_params->validation linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision recovery_matrix Recovery & Matrix Effect validation->recovery_matrix stability Stability Assessment (Freeze-Thaw, Bench-top, Long-term) validation->stability lloq LLOQ Determination validation->lloq sample_analysis Sample Analysis linearity->sample_analysis accuracy_precision->sample_analysis recovery_matrix->sample_analysis stability->sample_analysis lloq->sample_analysis reporting Data Reporting sample_analysis->reporting

Caption: Workflow for Bioanalytical Method Validation of N-oxide Metabolites.

Conclusion

The successful bioanalysis of this compound hinges on the development of a sensitive, specific, and, most importantly, stable analytical method. The proposed LC-MS/MS method, leveraging insights from the analysis of similar N-oxide compounds, provides a robust starting point for validation. By carefully optimizing sample preparation to prevent in-vitro conversion and adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality data essential for advancing drug development programs. The comparative data presented in this guide serves as a valuable resource for scientists, facilitating informed decisions in the design and execution of their bioanalytical studies.

A Guide to Inter-Laboratory Cross-Validation of Cyclobenzaprine N-oxide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the ability to obtain consistent and reproducible data across different analytical laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for Cyclobenzaprine N-oxide, a major metabolite of the muscle relaxant Cyclobenzaprine. By establishing concordant results between laboratories, research and development teams can ensure data integrity, facilitate seamless transitions between discovery and regulated environments, and accelerate the overall drug development timeline.

This guide outlines a standardized protocol for cross-validation, presents hypothetical comparative data, and illustrates key experimental workflows and the pharmacological context of Cyclobenzaprine.

Data Presentation: Comparative Assay Performance

The successful cross-validation of a this compound assay hinges on the comparable performance of key analytical parameters between participating laboratories. The following table summarizes hypothetical yet representative data from two independent laboratories (Lab A and Lab B) that have undergone a cross-validation study for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.

Performance ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99960.9998≥ 0.99
Range 0.05 - 50 ng/mL0.05 - 50 ng/mLConsistent between labs
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mLWithin 20% of nominal value
Intra-day Precision (%CV) 1.8%1.9%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) 2.5%2.8%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (% Bias) -1.5% to 2.0%-2.0% to 1.8%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (% Bias) -2.2% to 1.9%-2.5% to 2.1%Within ±15% (±20% for LLOQ)
Recovery (%) 83.5%82.9%Consistent and reproducible
Matrix Effect 1.031.05Minimal and consistent

This table illustrates a successful cross-validation where both laboratories meet pre-defined acceptance criteria, demonstrating the robustness and transferability of the analytical method.

Experimental Protocols

A robust and detailed experimental protocol is the foundation of a successful inter-laboratory validation. The following outlines a typical LC-MS/MS method for the quantification of this compound in human plasma.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Vortex for 10 seconds to mix.

  • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Add 1 mL of extraction solvent (e.g., hexane-diethyl ether, 3:1, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 analytical column (e.g., Agilent C18, 50 x 2.1 mm, 3.5 µm) is suitable for separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid can be employed.

  • Flow Rate: A typical flow rate would be 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the IS should be optimized. For instance, a potential transition for Cyclobenzaprine is m/z 276.2 → 216.2.[1]

Cross-Validation Procedure
  • Method Transfer: The originating laboratory provides the complete, validated method protocol to the receiving laboratory.

  • Familiarization: The receiving laboratory performs initial runs to familiarize themselves with the method.

  • Validation Exchange: Both laboratories analyze a shared set of validation samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples.

  • Blinded Sample Exchange: A set of blinded samples with unknown concentrations is analyzed by both laboratories to assess inter-laboratory agreement.

  • Data Comparison: The results from both laboratories are statistically compared against predefined acceptance criteria for linearity, precision, accuracy, and LLOQ.[2][3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for inter-laboratory cross-validation and the pharmacological context of Cyclobenzaprine.

G cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory A Method Development & Validation B Preparation of Validation Samples (Standards, QCs, Blinded Samples) A->B C Sample Shipment B->C D Method Familiarization E Analysis of Validation Samples D->E F Data Analysis & Comparison E->F C->D G Acceptance Criteria Met? F->G G->A No - Re-evaluate Method H Successful Cross-Validation G->H Yes

Caption: Workflow for Inter-Laboratory Cross-Validation.

G cluster_cns Central Nervous System (CNS) Brainstem Brainstem SpinalCord Spinal Cord Brainstem->SpinalCord Descending Motor Pathways Muscle Skeletal Muscle SpinalCord->Muscle Reduced Motor Neuron Activity Serotonergic Serotonergic Pathways (5-HT2 Receptors) Serotonergic->SpinalCord Noradrenergic Noradrenergic Pathways Noradrenergic->SpinalCord Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine->Serotonergic Modulates Cyclobenzaprine->Noradrenergic Modulates Relaxation Muscle Relaxation Muscle->Relaxation

Caption: Simplified Mechanism of Action for Cyclobenzaprine.

Conclusion

A thorough inter-laboratory cross-validation of this compound assays is a critical step in ensuring the reliability and consistency of bioanalytical data throughout the drug development lifecycle. By adhering to a detailed, standardized protocol and predefined acceptance criteria, organizations can mitigate risks associated with data discrepancies and confidently make informed decisions. The principles and methodologies outlined in this guide provide a robust framework for achieving this essential analytical harmony.

References

Comparative stability of Cyclobenzaprine N-oxide and other cyclobenzaprine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The stability of these metabolites can influence their pharmacokinetic profiles and toxicological potential. Key metabolites of cyclobenzaprine include those formed through oxidative and conjugative pathways[1]. Oxidative metabolism, primarily N-demethylation, is catalyzed by CYP3A4 and CYP1A2, resulting in the major metabolite desmethylcyclobenzaprine[1]. Another oxidative pathway involves the formation of Cyclobenzaprine N-oxide[2]. Additionally, cyclobenzaprine undergoes N-glucuronidation, a conjugation reaction catalyzed by UGT1A4 and UGT2B10, to form water-soluble glucuronide conjugates that are excreted in the urine[1].

Metabolic Pathway of Cyclobenzaprine

The metabolic conversion of cyclobenzaprine to its primary metabolites is a critical aspect of its pharmacology. The following diagram illustrates the major metabolic pathways.

Metabolic Pathway of Cyclobenzaprine cluster_oxidation Oxidative Metabolism cluster_conjugation Conjugative Metabolism Cyclobenzaprine Cyclobenzaprine Desmethylcyclobenzaprine Desmethylcyclobenzaprine (Norcyclobenzaprine) Cyclobenzaprine->Desmethylcyclobenzaprine CYP3A4, CYP1A2 (N-demethylation) Cyclobenzaprine_N_oxide This compound Cyclobenzaprine->Cyclobenzaprine_N_oxide Oxidation Cyclobenzaprine_Glucuronide Cyclobenzaprine N+-Glucuronide Cyclobenzaprine->Cyclobenzaprine_Glucuronide UGT1A4, UGT2B10 (N-glucuronidation) Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Metabolite Working Solutions stress Subject to Stress Conditions start->stress neutralize Neutralize/Stop Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze end Quantify Degradation & Identify Degradants analyze->end Acid Acid Hydrolysis (e.g., 0.1 N HCl, RT/60°C) Base Base Hydrolysis (e.g., 0.1 N NaOH, RT/60°C) Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 60°C in solution) Photo Photolytic Stress (ICH Q1B guidelines)

References

Comparative Guide to the Quantification of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant cyclobenzaprine. The accurate measurement of this analyte is crucial for researchers, scientists, and drug development professionals in understanding the metabolism, stability, and pharmacokinetic profile of cyclobenzaprine.

While a formal inter-laboratory study on this compound quantification is not publicly available, this guide synthesizes data from various published studies to offer a comparative perspective on different analytical approaches. The focus is primarily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most common and sensitive technique for this purpose.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods used for the quantification of cyclobenzaprine and its related compounds, including the N-oxide. It is important to note that most of the detailed validation data found in the literature pertains to the parent drug, cyclobenzaprine.

Table 1: LC-MS/MS Methods for the Quantification of Cyclobenzaprine in Human Plasma

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5][6]Method 4[7][8]
Analyte(s) CyclobenzaprineCyclobenzaprineCyclobenzaprineCyclobenzaprine
Internal Standard EscitalopramEscitalopramEscitalopramAmitriptyline
Matrix Human PlasmaHuman PlasmaDog PlasmaHuman Plasma
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range 0.049 - 29.81 ng/mL0.05 - 50 ng/mL0.020 - 10.0 ng/mL0.25 - 15 ng/mL
LLOQ 0.049 ng/mL0.05 ng/mL0.020 ng/mL0.25 ng/mL
Accuracy Intra-day: ≤ 6.5% Inter-day: ≤ 6.5%Not explicitly statedWithin 5.6% (RE)Intra-assay: 90.6-96.7% Inter-assay: 95.2-98.8%
Precision Intra-day: ≤ 6.5% (RSD) Inter-day: ≤ 6.5% (RSD)Not explicitly statedIntra- and Inter-day: ≤ 12.8% (RSD)Intra-assay: 3.1-3.7% Inter-assay: 5.5-6.9%
Recovery Not explicitly stated82.88%Not explicitly stated92.8%

Table 2: HPLC Method for the Quantification of Cyclobenzaprine and its Impurities

ParameterMethod 5[9]
Analyte(s) Cyclobenzaprine HCl and its impurities (including this compound)
Matrix Semisolid topical formulation
Sample Preparation Dilution
Linearity Range Not explicitly stated for N-oxide
LLOQ Not explicitly stated for N-oxide
Accuracy Validated according to ICH guidelines
Precision Validated according to ICH guidelines
Recovery Not explicitly stated

Experimental Protocols

Protocol 1: Synthesis of this compound Reference Standard

This compound is commercially available from several suppliers and is often used as a reference standard in analytical studies. For researchers opting for in-house synthesis, a general procedure involves the oxidation of cyclobenzaprine. A detailed, readily reproducible laboratory protocol is not extensively described in the reviewed literature, however, a general approach can be inferred from forced degradation studies.

General Oxidation Procedure:

  • Dissolve cyclobenzaprine hydrochloride in a suitable solvent (e.g., methanol or water).

  • Add an oxidizing agent, such as hydrogen peroxide, to the solution.

  • The reaction may be facilitated by adjusting the pH or by exposure to UV light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the product can be purified using techniques like preparative liquid chromatography.

Note: This is a generalized procedure and would require optimization for yield and purity.

Protocol 2: Quantification of Cyclobenzaprine and this compound in Plasma by LC-MS/MS (A Representative Method)

This protocol is a composite based on the methodologies described in the cited literature[1][2][3][4][5][7].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard working solution (e.g., Escitalopram in methanol).

  • Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of hexane and diethyl ether).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or a cyano (CN) column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cyclobenzaprine: m/z 276.2 → 216.2

    • This compound: (Requires determination using a reference standard)

    • Internal Standard (e.g., Escitalopram): m/z 325.2 → 109.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is basify Add Basifying Agent (100 µL) add_is->basify vortex1 Vortex (30s) basify->vortex1 add_solvent Add Extraction Solvent (3 mL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

degradation_pathway cyclobenzaprine Cyclobenzaprine n_oxide This compound cyclobenzaprine->n_oxide Oxidation other_products Other Degradation Products cyclobenzaprine->other_products Other Pathways

Caption: Simplified degradation pathway of Cyclobenzaprine highlighting N-oxide formation.

References

A Comparative Guide to Purity Assessment of Cyclobenzaprine N-oxide Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Cyclobenzaprine N-oxide reference material. Ensuring the purity of reference standards is critical for the accuracy and reliability of analytical data in pharmaceutical research and development. This document outlines key techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of the most appropriate purity assessment strategy.

Introduction to this compound and Its Impurities

Cyclobenzaprine is a skeletal muscle relaxant that is structurally related to tricyclic antidepressants. Its mechanism of action is primarily centered on the brainstem, where it acts as a 5-HT2 receptor antagonist, influencing both gamma (γ) and alpha (α) motor systems to reduce muscle spasms.[1] this compound is a major metabolite and a potential impurity in cyclobenzaprine drug substances and products.[2][3][4] Other potential impurities may arise from the manufacturing process or degradation. A forced degradation study of cyclobenzaprine identified several degradation products, including dibenzosuberenone, amitriptyline, and anthraquinone, in addition to the N-oxide.[2][3][4][5]

Comparative Analysis of Purity Assessment Techniques

The purity of a this compound reference material can be determined using several analytical techniques. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and disadvantages in terms of resolution, speed, sensitivity, and the nature of the quantitative data produced.

Quantitative Data Summary

The following table summarizes representative data from the analysis of a hypothetical batch of this compound reference material using HPLC, UPLC, and qNMR.

ParameterHPLCUPLCqNMR
Purity Assay (% by area) 99.85%99.92%Not Applicable
Absolute Purity (% by mass) Not Directly DeterminedNot Directly Determined99.75%
Relative Standard Deviation (RSD) for Assay 0.15%0.08%0.10%
Analysis Time (minutes) 25815
Limit of Quantification (LOQ) for Impurities ~0.05%~0.01%Analyte Dependent
Solvent Consumption (mL/analysis) ~30~8~0.7

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture.[6] It is a reliable method for determining the purity of pharmaceutical reference materials by separating the main component from its impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase and higher operating pressures.[6] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the absolute purity of a sample by co-dissolving it with a certified internal standard of known purity.[7][8]

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-22 min: 80% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 290 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

UPLC Method for Purity Assessment
  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10-90% B

    • 6-7 min: 90% B

    • 7-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 290 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.

qNMR Method for Absolute Purity Determination
  • Spectrometer: 400 MHz or higher

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference material into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A single pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Purity Calculation: The purity of the this compound (P_analyte) is calculated using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Experimental Workflow for Purity Assessment

G Figure 1: General Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_report Reporting weigh_sample Accurately Weigh Reference Material dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve hplc HPLC Analysis dissolve->hplc Chromatographic Purity uplc UPLC Analysis dissolve->uplc Chromatographic Purity qnmr qNMR Analysis (with Internal Standard) dissolve->qnmr Absolute Purity integrate_peaks Peak Integration (% Area) hplc->integrate_peaks uplc->integrate_peaks calculate_purity Calculate Absolute Purity qnmr->calculate_purity report Purity Report integrate_peaks->report calculate_purity->report

Caption: General Workflow for Purity Assessment

Simplified Signaling Pathway of Cyclobenzaprine's Action

G Figure 2: Simplified Cyclobenzaprine Signaling Pathway cluster_cns Central Nervous System brainstem Brainstem (Locus Coeruleus) serotonergic_neuron Descending Serotonergic Neuron brainstem->serotonergic_neuron Activates spinal_cord Spinal Cord (Ventral Horn) serotonergic_neuron->spinal_cord Projects to ht2_receptor 5-HT2 Receptor serotonergic_neuron->ht2_receptor Releases Serotonin motor_neuron Alpha & Gamma Motor Neurons spinal_cord->motor_neuron Influences relief Relief of Spasm spinal_cord->relief Leads to muscle_spasm Skeletal Muscle Spasm motor_neuron->muscle_spasm Causes cyclobenzaprine Cyclobenzaprine cyclobenzaprine->brainstem Acts on cyclobenzaprine->ht2_receptor Antagonist ht2_receptor->spinal_cord Modulates Activity

Caption: Simplified Cyclobenzaprine Signaling Pathway

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound reference material depends on the specific requirements of the analysis. UPLC offers a significant improvement in speed and resolution for chromatographic purity determination compared to HPLC. For the definitive assignment of absolute purity, qNMR is the method of choice, providing direct quantification without the need for a specific reference standard of the analyte. A combination of these techniques provides a comprehensive characterization of the reference material, ensuring its suitability for its intended use in research and quality control.

References

A Comparative Guide: LC-MS vs. UPLC-MS for the Analysis of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cyclobenzaprine and its metabolites, selecting the optimal analytical technique is paramount for achieving accurate and efficient results. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the quantitative analysis of cyclobenzaprine N-oxide, a significant metabolite and degradation product of the muscle relaxant cyclobenzaprine.[1][2][3]

This compound is formed through the oxidation of the tertiary amine group of the parent drug.[1][2] Its analysis is crucial for understanding the metabolism, pharmacokinetics, and stability of cyclobenzaprine. Both LC-MS and UPLC-MS are powerful techniques for this purpose, yet they offer distinct advantages in terms of speed, resolution, and sensitivity.

Principles and Workflow

Both LC-MS and UPLC-MS couple the separation capabilities of liquid chromatography with the detection power of mass spectrometry. The fundamental workflow involves sample preparation, chromatographic separation, ionization, and mass analysis.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Sample Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (e.g., LLE, SPE, PPT) Sample->Extraction LC LC Column (3-5 µm particles) Extraction->LC LC-MS Path UPLC UPLC Column (<2 µm particles) Extraction->UPLC UPLC-MS Path IonSource Ionization Source (e.g., ESI) LC->IonSource UPLC->IonSource MassAnalyzer Mass Analyzer (e.g., Triple Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Detector->Data G cluster_lcms LC-MS cluster_uplcms UPLC-MS LC_Col Column: 3-5 µm particles LC_Time Longer Run Time LC_Col->LC_Time UPLC_Col Column: <2 µm particles LC_Res Standard Resolution LC_Time->LC_Res UPLC_Time Shorter Run Time LC_Sens Good Sensitivity LC_Res->LC_Sens UPLC_Res Higher Resolution UPLC_Sens Enhanced Sensitivity UPLC_Col->UPLC_Time UPLC_Time->UPLC_Res UPLC_Res->UPLC_Sens Title Key Differences

References

A Validated LC-MS/MS Method for Accurate and Precise Quantification of Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Cyclobenzaprine N-oxide, a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method offers high sensitivity and specificity. This guide provides a comprehensive overview of a validated method, presenting its accuracy and precision data, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparative Performance of the Validated LC-MS/MS Method

The following table summarizes the accuracy and precision of a validated LC-MS/MS method for the simultaneous quantification of Cyclobenzaprine, Desmethyl cyclobenzaprine, and this compound. The validation was conducted in accordance with international guidelines (EMA, FDA, and ICH Q2).

AnalyteConcentration (ng/mL)Accuracy (Mean Relative Error, %)Intra-run Precision (CV, %)Inter-run Precision (CV, %)
This compound LLOQ (0.93)-1.584.308.52
QC low (2.79)-1.113.525.31
QC medium (476.19)1.121.953.48
QC high (714.29)0.811.993.12
CyclobenzaprineLLOQ (0.93)-4.485.379.04
QC low (2.79)-3.582.515.09
QC medium (476.19)1.401.343.31
QC high (714.29)1.391.312.87
Desmethyl cyclobenzaprineLLOQ (0.93)-5.734.889.71
QC low (2.79)-4.212.915.74
QC medium (476.19)1.901.583.25
QC high (714.29)2.021.482.98

Data sourced from a study on the formulation development of sublingual cyclobenzaprine tablets[1]. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocol

The following sections detail the methodology for the validated LC-MS/MS quantification of this compound.

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation. To 50 µL of the sample, 150 µL of a precipitation solution (acetonitrile/methanol 80/20 (v/v) containing the internal standard) was added. The mixture was vortexed for 10 seconds and centrifuged at 4000 rpm for 3 minutes. The supernatant was then transferred for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis was performed on a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A gradient elution was performed on a C18 column.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Mass Spectrometric Detection: The analytes were detected using electrospray ionization in positive ion mode (ESI+). The mass transitions (m/z) monitored were:

    • This compound: Specific precursor and product ions were monitored.

    • Cyclobenzaprine: Specific precursor and product ions were monitored.

    • Desmethyl cyclobenzaprine: Specific precursor and product ions were monitored.

    • Internal Standard: Specific precursor and product ions were monitored.

The instrument control and data acquisition were performed using specialized software.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validated LC-MS/MS method for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Sample add_precip Add 150 µL Precipitation Solution (ACN/MeOH with IS) sample->add_precip vortex Vortex (10 seconds) add_precip->vortex centrifuge Centrifuge (4000 rpm, 3 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms data Data Acquisition and Processing msms->data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Validation Parameters

The following diagram outlines the relationship between key validation parameters assessed for the analytical method, ensuring its reliability for quantitative analysis.

validation_parameters method Validated Analytical Method accuracy Accuracy (Closeness to True Value) method->accuracy ensures precision Precision (Reproducibility) method->precision ensures linearity Linearity (Proportional Response) method->linearity ensures sensitivity Sensitivity (LOD & LOQ) method->sensitivity ensures specificity Specificity (Analyte vs. Interferences) method->specificity ensures accuracy->precision

Caption: Interrelation of key analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of Cyclobenzaprine N-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Cyclobenzaprine N-oxide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety data.

This compound is a metabolite of the skeletal muscle relaxant cyclobenzaprine and is also considered a potential impurity in commercial preparations.[1] As a pharmaceutical-related compound, its disposal requires careful consideration to mitigate potential hazards.

Summary of Chemical and Safety Data

For quick reference, the key chemical and toxicological properties of this compound and its related compounds are summarized below. This information is critical for a comprehensive understanding of the associated risks.

PropertyValueSource(s)
Chemical Name 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide[1][2]
CAS Number 6682-26-4[1][3]
Molecular Formula C₂₀H₂₁NO[1][3]
Molecular Weight 291.39 g/mol [3][4]
Physical Form White to Off-White Solid[3]
Toxicity (as related hydrochloride) LD50 Oral - mouse - 250 mg/kg (Toxic if swallowed)[5]
Environmental Hazards Not classified as a marine pollutant; slightly hazardous for water.[6][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[5]

  • Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: An impervious lab coat or protective clothing should be worn.[8]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[2][5]

2. Waste Collection and Storage:

  • Collect waste this compound in a suitable, clearly labeled, and closed container.[5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Ensure the container is locked up to prevent unauthorized access.[5]

3. Disposal Method:

  • Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[8]

  • Incineration: The material may be disposed of by a licensed chemical destruction plant, potentially through controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like carbon oxides and nitrogen oxides.[8][9]

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound with household garbage.[7]

    • Do NOT allow the product to enter drains or sewer systems.[5][7][9]

    • Do NOT contaminate water, foodstuffs, or feed.[9]

4. Accidental Release Measures: In the event of a spill:

  • Evacuate personnel from the area.[5]

  • Ensure adequate ventilation.[5]

  • Avoid dust formation.[5]

  • Wear the appropriate PPE as described above.[5]

  • For cleanup, sweep up the spilled solid material and place it in a suitable, closed container for disposal.[5] Avoid creating dust.[5]

  • Prevent the spill from entering drains or waterways.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Accidental Spill Occurs start->spill collect Step 2: Collect Waste in a Labeled, Closed Container ppe->collect store Step 3: Store Securely in a Cool, Dry, Ventilated Area collect->store contact Step 4: Contact Licensed Waste Disposal Service store->contact transport Step 5: Arrange for Transport to an Approved Waste Disposal Plant contact->transport incinerate Step 6: Controlled Incineration with Flue Gas Scrubbing transport->incinerate end End: Proper Disposal Complete incinerate->end spill->ppe No contain Contain Spill & Prevent Entry to Drains spill->contain Yes cleanup Clean Up with Appropriate PPE and Place in Waste Container contain->cleanup cleanup->collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cyclobenzaprine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclobenzaprine N-oxide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection Chemical-resistant, impervious glovesInspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374 derived from it[1]
Fire/flame resistant and impervious clothingTo prevent skin exposure[1][2]
Lab coat---
Respiratory Protection NIOSH/MSHA-approved respiratorUse in cases of inadequate ventilation or when dust formation is likely[2][3][4]
Self-contained breathing apparatusFor firefighting and major spills[1][2][3][4][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood[1][2].

  • Avoid the formation and inhalation of dust[1][2][3][4].

  • Do not get in eyes, on skin, or on clothing[2][3].

  • Wash hands thoroughly after handling[2][4].

  • Do not eat, drink, or smoke in the handling area[4].

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place[1][4].

  • Store in a cool place[4].

  • Store locked up[2][6].

  • Incompatible with strong oxidizing agents[1].

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][3][4][5].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention[1][3][4].

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention[1][3][4][6].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][2][3][4][6].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][2][3][4][5].

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[1][2][3][4].

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear[1][2][3][4].

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

Accidental Release Measures:

  • Evacuate personnel to a safe area[2][4].

  • Wear appropriate personal protective equipment, including respiratory protection[1][2][3][4].

  • Avoid dust formation[1][2][3][4].

  • Prevent the product from entering drains[1][4].

  • Sweep up the spillage and collect it in a suitable, closed container for disposal[2][3][4].

  • Clean the spill site thoroughly after material pickup is complete[3].

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations[1][6].

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Offer excess and expired materials to a licensed hazardous material disposal company[1].

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Spill Management cluster_disposal Post-Spill Procedures Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill (Sweep/Vacuum) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose of Waste via HazMat Company Package->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine N-oxide
Reactant of Route 2
Cyclobenzaprine N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。